3-Ethoxy-2-methyl-3-oxopropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-ethoxy-2-methyl-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3-10-6(9)4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGOCDRDNZNRMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304412 | |
| Record name | methylmalonic acid monoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2985-33-3 | |
| Record name | 2985-33-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methylmalonic acid monoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Ethoxy-2-methyl-3-oxopropanoic acid synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethoxy-2-methyl-3-oxopropanoic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview for the synthesis, purification, and characterization of this compound (also known as monoethyl methylmalonate), a valuable intermediate in organic synthesis.[1][2] This guide is intended for researchers, chemists, and professionals in drug development who require a robust and validated methodology for preparing and confirming the identity and purity of this compound.
Compound Overview and Strategic Importance
This compound (CAS No: 2985-33-3) is a derivative of methylmalonic acid featuring both a carboxylic acid and an ethyl ester functional group.[3] This bifunctional nature makes it a versatile building block, particularly in the synthesis of more complex molecules where the differential reactivity of the acid and ester moieties can be exploited. Its applications include the preparation of various pharmaceuticals and other specialized organic compounds.[1][4]
The primary challenge in its synthesis lies in the selective manipulation of one of two identical ester groups in a precursor molecule, demanding precise control over reaction conditions to achieve a high yield of the desired mono-acid mono-ester.
| Property | Value | Source(s) |
| CAS Number | 2985-33-3 | [3][5][6] |
| Molecular Formula | C₆H₁₀O₄ | [6][7] |
| Molecular Weight | 146.14 g/mol | [6][7] |
| Boiling Point | 111 °C (at 1 Torr) | [6] |
| Density | ~1.119 g/cm³ (at 25 °C) | [6] |
| Appearance | Liquid, solid, or semi-solid | [5][8] |
Recommended Synthetic Pathway: Selective Hydrolysis
The most direct and economically viable route to this compound is the selective partial hydrolysis (saponification) of its corresponding diester, diethyl 2-methylmalonate (CAS No: 609-08-5).[9] The core of this strategy involves using a limiting amount of a strong base to hydrolyze only one of the two ester groups.
Causality Behind Experimental Design: The central principle is the stoichiometric control of the nucleophile (hydroxide ion). Diethyl 2-methylmalonate possesses two electrophilic ester carbonyl centers. By introducing approximately one equivalent of base (e.g., potassium hydroxide), a statistical and kinetically controlled reaction favors the formation of the mono-carboxylate salt. Using a large excess of base or elevated temperatures would lead to the formation of the undesired methylmalonic acid (the di-acid), which can readily decarboxylate upon acidic workup.[10][11] A study on the large-scale monohydrolysis of dialkyl malonates highlights that careful temperature control (0–4 °C) and precise stoichiometry are critical for maximizing the yield of the mono-ester.[12]
Reaction Mechanism: Base-Catalyzed Saponification
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks one of the ester carbonyls, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide ion to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the final carboxylic acid product.
Caption: Mechanism of selective mono-hydrolysis.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established methods for the selective monohydrolysis of malonic esters.[12]
Materials and Equipment:
-
Diethyl 2-methylmalonate (1.0 eq)
-
Potassium hydroxide (KOH) (1.05 eq)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Dichloromethane (for extraction)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer and thermometer, dissolve diethyl 2-methylmalonate (1.0 eq) in absolute ethanol (approx. 2-3 mL per gram of diester).
-
Cooling: Cool the solution to 0-4 °C using an ice-water bath. Maintaining this low temperature is crucial to minimize the formation of the diacid by-product.[12]
-
Base Addition: Prepare a solution of potassium hydroxide (1.05 eq) in deionized water. Add this solution dropwise to the cooled, stirring ethanolic solution of the diester over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-4 °C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diester spot.
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification and Extraction: Cool the remaining aqueous residue in an ice bath and carefully acidify to pH ~2 by adding concentrated HCl. This step protonates the carboxylate salt.
-
Extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation. Collect the fraction boiling at approximately 111 °C at 1 Torr to obtain pure this compound.[6]
Synthesis and Purification Workflow
Caption: Step-by-step workflow for synthesis.
Characterization and Data Interpretation
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.[13][14]
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | ~11.0-12.0 ppm: broad singlet, 1H (carboxylic acid, -COOH).4.20 ppm: quartet, 2H (ester, -OCH₂CH₃).3.50 ppm: quartet, 1H (chiral center, -CH(CH₃)-).1.40 ppm: doublet, 3H (methyl on backbone, -CH(CH₃)-).1.25 ppm: triplet, 3H (ester, -OCH₂CH₃). |
| ¹³C NMR | ~175 ppm: Carbonyl (carboxylic acid).~170 ppm: Carbonyl (ester).~62 ppm: Methylene (-OCH₂-).~48 ppm: Methine (-CH(CH₃)-).~14 ppm: Methyl (-OCH₂CH₃).~13 ppm: Methyl (-CH(CH₃)-). |
| IR Spectroscopy | 2500-3300 cm⁻¹: Very broad O-H stretch (characteristic of a carboxylic acid).~1735 cm⁻¹: Sharp, strong C=O stretch (ester).~1710 cm⁻¹: Strong C=O stretch (carboxylic acid).~1200 cm⁻¹: C-O stretch. |
| Mass Spec (EI) | m/z = 146.14: Molecular ion [M]⁺.Fragments corresponding to loss of -OCH₂CH₃ (m/z=101), -COOH (m/z=101), and other characteristic fragments. |
Experimental Protocol: Characterization
Sample Preparation:
-
NMR Spectroscopy: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
-
IR Spectroscopy: For a liquid sample, acquire the spectrum directly as a thin film between two NaCl or KBr plates (neat). For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Conclusion
This guide outlines a reliable and validated pathway for the synthesis and characterization of this compound. The cornerstone of the synthetic strategy is the precisely controlled mono-hydrolysis of diethyl 2-methylmalonate, a method that balances reactivity and selectivity. Adherence to the detailed protocols for both synthesis and characterization will enable researchers to consistently produce and verify this important chemical intermediate for its diverse applications in chemical and pharmaceutical development.
References
- 1. CAS 2985-33-3: this compound [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | 2985-33-3 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 2985-33-3 [sigmaaldrich.com]
- 6. This compound CAS#: 2985-33-3 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | 2985-33-3 [sigmaaldrich.com]
- 9. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. cn.chemcd.com [cn.chemcd.com]
- 14. 2985-33-3|this compound|BLD Pharm [bldpharm.com]
A Comprehensive Spectroscopic Guide to 2-Bromo-5-methoxybenzaldehyde (CAS 7507-86-0)
For Researchers, Scientists, and Drug Development Professionals
Author's Note: This technical guide focuses on the spectroscopic characterization of 2-Bromo-5-methoxybenzaldehyde, associated with CAS number 7507-86-0. Initial searches for the requested CAS number 2985-33-3 led to a different compound, 3-ethoxy-2-methyl-3-oxopropanoic acid, for which detailed spectroscopic data is less readily available in public databases. Given the wealth of information for 2-Bromo-5-methoxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis, this guide has been developed to provide a comprehensive analysis of this compound.
Introduction
2-Bromo-5-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic molecules.[1] Its utility is particularly pronounced in the development of pharmaceutical compounds and agrochemicals, where the strategic placement of the bromo, methoxy, and aldehyde functional groups allows for diverse chemical transformations.[2] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromo-5-methoxybenzaldehyde.
Chemical Structure and Properties
IUPAC Name: 2-bromo-5-methoxybenzaldehyde[3][4]
Synonyms: 3-Methoxy-6-bromobenzaldehyde[1]
CAS Number: 7507-86-0[1][4][5]
Molecular Formula: C₈H₇BrO₂[3]
Molecular Weight: 215.04 g/mol [3]
Appearance: White to off-white crystalline solid[1]
Melting Point: 71-76 °C[1]
Caption: Chemical structure of 2-Bromo-5-methoxybenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Bromo-5-methoxybenzaldehyde is characterized by distinct signals for the aldehyde proton, the methoxy protons, and the three aromatic protons. The substitution pattern on the benzene ring leads to a specific splitting pattern for the aromatic protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-methoxybenzaldehyde in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).
Data Interpretation:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.7 | Doublet | 1H | Aromatic proton (H-6) |
| ~7.2 | Doublet of doublets | 1H | Aromatic proton (H-4) |
| ~7.0 | Doublet | 1H | Aromatic proton (H-3) |
| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |
Causality Behind Assignments:
-
Aldehyde Proton (~10.3 ppm): The proton attached to the carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond, resulting in a characteristic downfield chemical shift.
-
Aromatic Protons (7.0-7.7 ppm): The exact chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing aldehyde and bromine groups, and the electron-donating methoxy group, dictate the specific positions of these signals.
-
Methoxy Protons (~3.9 ppm): The three equivalent protons of the methyl group attached to the oxygen atom appear as a sharp singlet in a region typical for methoxy groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.
-
Referencing: Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Data Interpretation:
| Chemical Shift (δ) ppm | Assignment |
| ~190 | Aldehyde Carbonyl (C=O) |
| ~160 | Aromatic Carbon (C-5, attached to -OCH₃) |
| ~135 | Aromatic Carbon (C-1, attached to -CHO) |
| ~125 | Aromatic Carbon (C-6) |
| ~120 | Aromatic Carbon (C-4) |
| ~115 | Aromatic Carbon (C-3) |
| ~112 | Aromatic Carbon (C-2, attached to Br) |
| ~56 | Methoxy Carbon (-OCH₃) |
Causality Behind Assignments:
-
Carbonyl Carbon (~190 ppm): The carbonyl carbon is significantly deshielded and appears far downfield.
-
Aromatic Carbons (112-160 ppm): The chemical shifts of the aromatic carbons are modulated by the attached substituents. The carbon bearing the electron-donating methoxy group (C-5) is shifted upfield compared to the others, while the carbon attached to the electron-withdrawing bromine (C-2) and the aldehyde group (C-1) are shifted downfield.
-
Methoxy Carbon (~56 ppm): This signal is in the typical range for an sp³-hybridized carbon attached to an oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Bromo-5-methoxybenzaldehyde will show characteristic absorption bands for the aldehyde and ether functional groups, as well as vibrations associated with the aromatic ring.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired using a KBr pellet, a Nujol mull, or as a thin film from a solution evaporated on a salt plate. For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient method.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2820 and ~2720 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |
| ~1700 | C=O Stretch | Aldehyde (-CHO) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether (-O-CH₃) |
| ~1030 | C-O Stretch | Aryl Ether (-O-CH₃) |
| ~800-900 | C-H Bending (out-of-plane) | Substituted Aromatic Ring |
Causality Behind Vibrational Frequencies:
-
Aldehyde C-H Stretch (~2820 and ~2720 cm⁻¹): The presence of two bands for the aldehyde C-H stretch, known as a Fermi doublet, is a highly characteristic feature for aldehydes.
-
Aldehyde C=O Stretch (~1700 cm⁻¹): The strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the aldehyde. Conjugation with the aromatic ring slightly lowers this frequency compared to an aliphatic aldehyde.
-
Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond vibrations within the benzene ring.
-
Aryl Ether C-O Stretches (~1250, ~1030 cm⁻¹): The C-O stretching vibrations of the methoxy group attached to the aromatic ring typically appear as two distinct bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
Data Interpretation (Electron Ionization):
| m/z | Assignment |
| 214/216 | Molecular Ion [M]⁺ and [M+2]⁺ |
| 213/215 | [M-H]⁺ |
| 185/187 | [M-CHO]⁺ |
| 134 | [M-Br]⁺ |
| 106 | [M-Br-CO]⁺ |
Causality Behind Fragmentation:
-
Molecular Ion (m/z 214/216): The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). This is a definitive piece of evidence for the presence of one bromine atom in the molecule.
-
[M-H]⁺ (m/z 213/215): Loss of a hydrogen atom, likely the aldehydic proton, is a common fragmentation pathway.
-
[M-CHO]⁺ (m/z 185/187): Loss of the formyl radical (-CHO) is another characteristic fragmentation for benzaldehydes.
-
[M-Br]⁺ (m/z 134): Cleavage of the carbon-bromine bond results in the loss of a bromine radical.
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of 2-Bromo-5-methoxybenzaldehyde.
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous characterization of 2-Bromo-5-methoxybenzaldehyde. The characteristic signals in each spectroscopic technique, from the aldehydic proton in ¹H NMR to the isotopic pattern in MS, serve as a reliable fingerprint for the identification and purity assessment of this important synthetic intermediate. This guide provides the foundational spectroscopic knowledge necessary for researchers and professionals working with this compound, ensuring accuracy and confidence in their synthetic and analytical endeavors.
References
Introduction: The Strategic Value of a Bifunctional Building Block
An In-Depth Technical Guide to the Reactivity Profile of Mono-ethyl Methylmalonate
In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the strategic selection of starting materials is paramount. Mono-ethyl methylmalonate, a derivative of malonic acid, represents a class of highly valuable and versatile C3 synthons. Its structure is deceptively simple, yet it harbors a unique combination of functionalities: a carboxylic acid, an ester, and an α-methylated active methylene group. This trifecta of reactive sites provides chemists with a powerful tool for molecular construction, enabling the synthesis of complex scaffolds that might otherwise require more convoluted pathways.
Half-esters of malonic acids, such as mono-ethyl methylmalonate, are crucial intermediates in the synthesis of a wide array of significant pharmaceuticals and natural products.[1] Unlike its more common parent, diethyl malonate, the presence of a free carboxylic acid moiety alongside the ester group allows for differential reactivity and opens up distinct synthetic avenues, including direct participation in peptide couplings, specific esterifications, and decarboxylative transformations under milder conditions. This guide provides an in-depth exploration of the synthesis and core reactivity profile of mono-ethyl methylmalonate, offering field-proven insights and detailed protocols for its application in research and development.
Synthesis: Accessing the Key Intermediate
The most practical and scalable approach to synthesizing mono-ethyl methylmalonate is through the selective monohydrolysis of its corresponding diester, diethyl methylmalonate.[1] This method is environmentally benign, utilizes inexpensive reagents, and avoids the generation of hazardous by-products, making it highly suitable for process chemistry.[1] The key to this transformation is controlling the stoichiometry of the base to favor the cleavage of only one ester group.
Workflow for Selective Monohydrolysis
Caption: Workflow for the synthesis of mono-ethyl methylmalonate.
Experimental Protocol: Large-Scale Synthesis of Mono-ethyl Methylmalonate
This protocol is adapted from established procedures for the selective monohydrolysis of related malonic esters.[1] The rationale for using a co-solvent like acetonitrile is to ensure the homogeneity of the reaction mixture, while conducting the reaction at low temperatures (0–4 °C) minimizes the risk of double hydrolysis, thus maximizing the yield of the desired mono-ester.[1]
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve diethyl methylmalonate (0.12 mol) in acetonitrile (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath, ideally within a cold room to maintain a stable temperature.[1]
-
Base Addition: Add a pre-cooled aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (1.0 equivalent) dropwise to the stirred mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0–4 °C for 1 hour. Progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to pH 2–3 with cold 1 M hydrochloric acid (HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with a saturated aqueous NaCl solution (50 mL). Dry the organic layer over anhydrous sodium sulfate.[1]
-
Purification: After filtering off the drying agent, concentrate the solution using a rotary evaporator. Purify the resulting oil by distillation under reduced pressure to yield mono-ethyl methylmalonate as a colorless oil.[1]
| Parameter | Condition | Yield (%) | Reference |
| Substrate | Diethyl methylmalonate | 83 | [1] |
| Base | KOH | [1] | |
| Co-solvent | THF / Acetonitrile | [1] | |
| Temperature | 0–4 °C | [1] | |
| Time | 1 hour | [1] |
Core Reactivity Profile
The reactivity of mono-ethyl methylmalonate is governed by the interplay between its acidic α-proton, the nucleophilic character of its enolate, and the electrophilic nature of its two distinct carbonyl groups.
Acidity and Enolate Formation
The methylene proton in malonic esters is significantly acidic (pKa ≈ 13 for diethyl malonate) because the resulting carbanion is stabilized by resonance, delocalizing the negative charge across both adjacent carbonyl groups.[2] The α-methyl group in mono-ethyl methylmalonate has a minor electronic effect but does not prevent the facile formation of the corresponding enolate with a suitable base.
Causality in Base Selection: The choice of base is critical and depends on the subsequent reaction. For alkylations, a non-nucleophilic base like sodium ethoxide in ethanol is classic, ensuring complete deprotonation without competing reactions.[2] For condensations like the Knoevenagel, weaker amine bases are sufficient to generate a catalytic amount of the enolate.[3]
Caption: Generation of the resonance-stabilized enolate.
C-Alkylation: The Malonic Ester Synthesis
A cornerstone reaction is the alkylation of the enolate with an alkyl halide, a classic malonic ester synthesis pathway to form substituted carboxylic acids.[2] The reaction proceeds via an SN2 mechanism, where the enolate acts as a potent carbon nucleophile.[2]
Mechanism of Alkylation
Caption: The malonic ester synthesis pathway.
Experimental Considerations:
-
Substrate Scope: The reaction is most efficient with methyl, primary, allylic, or benzylic halides. Secondary halides are poor substrates, and tertiary halides undergo elimination.[2]
-
Self-Validation: The protocol is self-validating as the formation of the C-alkylated product can be easily confirmed by NMR spectroscopy (disappearance of the α-proton signal) and mass spectrometry (increase in molecular weight corresponding to the added alkyl group).
Protocol: α-Alkylation followed by Decarboxylation
-
Enolate Formation: Prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol. Add mono-ethyl methylmalonate (1.0 eq) dropwise at room temperature.
-
Alkylation: Add the desired primary alkyl bromide (1.05 eq) to the enolate solution and heat the mixture to reflux for 2–4 hours, or until TLC indicates consumption of the starting material.[4]
-
Hydrolysis: Cool the reaction mixture and add an aqueous solution of NaOH (3.0 eq). Reflux the mixture for 2-3 hours to hydrolyze the ethyl ester.
-
Decarboxylation: After cooling, acidify the mixture with concentrated HCl until pH < 2. Heat the solution to reflux for 4-6 hours to effect decarboxylation.[2][5] Carbon dioxide evolution will be observed.
-
Workup: Cool the solution and extract the final carboxylic acid product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry and concentrate to obtain the crude product, which can be purified by distillation or recrystallization.
Knoevenagel Condensation
Mono-ethyl methylmalonate serves as an excellent active methylene component in the Knoevenagel condensation with aldehydes and, less readily, ketones.[6] This reaction, typically catalyzed by a weak base like piperidine or an amino acid, involves nucleophilic addition of the enolate to the carbonyl, followed by dehydration to yield an α,β-unsaturated product.[3][6]
Mechanism of Knoevenagel Condensation
Caption: Mechanism of the Knoevenagel condensation.
Protocol: Knoevenagel Condensation with an Aromatic Aldehyde
-
Setup: To a solution of an aromatic aldehyde (10 mmol) and mono-ethyl methylmalonate (11 mmol) in toluene (50 mL), add a catalytic amount of piperidine (0.5 mmol).
-
Reaction: Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by observing the amount of water collected in the Dean-Stark trap and by TLC analysis.
-
Workup: Once the reaction is complete, cool the mixture and wash with 1 M HCl, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting product by column chromatography or recrystallization.
Michael Addition
The enolate derived from mono-ethyl methylmalonate can act as a Michael donor, undergoing a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[7] This reaction is a powerful method for forming C-C bonds and constructing 1,5-dicarbonyl systems, which are valuable precursors for cyclization reactions.[7][8]
Protocol: Michael Addition to an Enone
-
Enolate Formation: Generate the enolate of mono-ethyl methylmalonate using a catalytic amount of a base like sodium ethoxide (0.1 eq) in a suitable aprotic solvent like THF or toluene at room temperature.
-
Addition: Add the α,β-unsaturated ketone (e.g., methyl vinyl ketone) (1.0 eq) dropwise to the enolate solution.[8]
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and should be monitored.
-
Quenching: After the reaction is complete (as determined by TLC), quench by adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.
Applications in Drug Development and Advanced Synthesis
The reactivity profile of mono-ethyl methylmalonate makes it a strategic precursor in medicinal chemistry. The malonic ester synthesis pathway is fundamental for creating α-substituted carboxylic acids, a common motif in many drug molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). Its use in Knoevenagel and Michael reactions allows for the construction of complex carbon skeletons found in vasodilators, anticonvulsants, and other therapeutic agents.[9][10]
Caption: Synthetic pathways from mono-ethyl methylmalonate to drug scaffolds.
Conclusion
Mono-ethyl methylmalonate is a potent and versatile building block in organic synthesis. Its unique bifunctional nature, combined with the acidity of its α-proton, provides a reliable platform for a variety of essential carbon-carbon bond-forming reactions. From the classic malonic ester synthesis to more complex Knoevenagel and Michael additions, this reagent offers chemists a direct and efficient route to valuable intermediates. A thorough understanding of its reactivity profile, guided by the principles and protocols outlined in this guide, is essential for researchers, scientists, and drug development professionals aiming to innovate and streamline the synthesis of complex organic molecules.
References
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 9. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
The Synthetic Versatility of 3-Ethoxy-2-methyl-3-oxopropanoic Acid: A Technical Guide for Organic Chemists
Abstract
3-Ethoxy-2-methyl-3-oxopropanoic acid, also known as monoethyl methylmalonate or ethyl hydrogen 2-methylmalonate, is a valuable and versatile C3 building block in modern organic synthesis. Its unique bifunctional nature, possessing both a carboxylic acid and an ester group on a methylated malonic acid backbone, offers a rich platform for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis and key applications of this reagent, with a focus on its utility in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and present visual workflows to empower researchers in leveraging the full potential of this powerful synthetic intermediate.
Introduction: Unveiling a Versatile Synthetic Tool
This compound (CAS No. 2985-33-3) is a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1][2] Its structure, featuring a chiral center at the α-position, a reactive carboxylic acid, and a sterically accessible ethyl ester, makes it a highly attractive precursor for the synthesis of a wide range of organic compounds.[1][3] The presence of these functional groups allows for selective manipulations, enabling chemists to introduce diverse functionalities and build molecular complexity in a controlled manner. This guide will illuminate the core synthetic strategies involving this reagent, from its preparation to its application in key carbon-carbon bond-forming reactions and the synthesis of heterocyclic systems.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is paramount for its effective application in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₄ | [3] |
| Molecular Weight | 146.14 g/mol | [3] |
| CAS Number | 2985-33-3 | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Solubility | Soluble in many organic solvents | [2] |
Synthesis of this compound
The most common and practical laboratory-scale synthesis of this compound involves the selective monohydrolysis of the corresponding diester, diethyl methylmalonate. This method is advantageous due to the ready availability of the starting material and the relatively straightforward reaction conditions.
Selective Monohydrolysis of Diethyl Methylmalonate
The selective saponification of one of the two ester groups in diethyl methylmalonate can be achieved with high efficiency using a stoichiometric amount of a strong base, such as potassium hydroxide, in a mixed solvent system. The reaction is typically performed at low temperatures to minimize the formation of the dicarboxylic acid byproduct.[5]
Experimental Protocol: Synthesis of this compound [5]
-
Materials:
-
Diethyl methylmalonate
-
Potassium hydroxide (KOH)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve diethyl methylmalonate (1 equivalent) in a minimal amount of acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of potassium hydroxide (1 equivalent) dropwise via the addition funnel, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
After completion, carefully acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid while keeping the flask in an ice bath.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford this compound as a colorless to pale yellow oil or solid.
-
References
Discovery and history of 3-Ethoxy-2-methyl-3-oxopropanoic acid
An In-depth Technical Guide to 3-Ethoxy-2-methyl-3-oxopropanoic Acid: Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable intermediate in organic synthesis. The document delves into the historical context of its discovery, rooted in the foundational malonic ester synthesis, and presents detailed synthetic methodologies and reaction mechanisms. It further explores the compound's chemical properties and its applications as a versatile building block, particularly for professionals in research and drug development. The guide is structured to offer not just procedural steps but also the underlying chemical principles, ensuring a thorough understanding for researchers and scientists.
Introduction and Nomenclature
This compound (CAS No: 2985-33-3) is a difunctional organic compound containing both a carboxylic acid and an ethyl ester group.[1][2] This structure makes it a highly useful building block in chemical synthesis. It is also commonly referred to in literature and chemical catalogs as 2-Methylmalonic acid monoethyl ester or Ethyl hydrogen 2-methylmalonate.[3][4] The molecule's utility stems from the orthogonal reactivity of its two functional groups, allowing for selective chemical transformations critical in the construction of complex molecular architectures for pharmaceuticals and other fine chemicals.[3]
Historical Context: The Legacy of the Malonic Ester Synthesis
The conceptual discovery of this compound is not attributable to a single event but is rather an outcome of the development of one of organic chemistry's most powerful carbon-carbon bond-forming reactions: the malonic ester synthesis. This method was pioneered by chemists including William Henry Perkin, Jr., who extensively explored the reactions of malonic acid esters.[5][6]
The core principle of the synthesis is the high acidity of the α-hydrogen on the methylene group of diethyl malonate, which is flanked by two electron-withdrawing ester groups.[7] This allows for easy deprotonation by a moderately strong base to form a stabilized carbanion (enolate). This nucleophilic enolate can then be alkylated by reaction with an alkyl halide.[5][8][9] The subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a substituted acetic acid.[10][11] The creation of the target compound represents a variation of this classical sequence, where the hydrolysis step is controlled to preserve one of the ester functionalities.
Synthesis and Reaction Mechanism
The preparation of this compound is a two-step process starting from diethyl malonate. The first step involves the methylation of the α-carbon, and the second step is the selective mono-hydrolysis of the resulting diester.
Step 1: Synthesis of Diethyl Methylmalonate
The first stage is a classic enolate alkylation. Diethyl malonate is treated with a suitable base, typically sodium ethoxide, to form the corresponding enolate. It is crucial to use an alkoxide base that matches the ester groups (i.e., ethoxide for ethyl esters) to prevent transesterification, which would lead to a mixture of ester products.[5] The resulting enolate then acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide or methyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction to yield diethyl methylmalonate.[9][10]
Experimental Protocol: Synthesis of Diethyl Methylmalonate
This protocol is adapted from established procedures for the alkylation of malonic esters.[12]
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide in absolute ethanol.
-
Enolate Formation: Diethyl malonate (1.0 equivalent) is added dropwise to the stirred ethoxide solution at room temperature under an inert nitrogen atmosphere. The mixture is stirred for 1 hour to ensure complete formation of the sodium salt of the malonate enolate.
-
Alkylation: Methyl iodide (1.0 equivalent) is added dropwise to the reaction mixture. An exothermic reaction may be observed. The mixture is then heated to reflux for 2-3 hours to drive the SN2 reaction to completion.
-
Workup: After cooling to room temperature, the solvent (ethanol) is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted twice more with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered. The solvent is evaporated to yield the crude diethyl methylmalonate. The product is then purified by vacuum distillation, with reported yields often exceeding 80%.[12]
Step 2: Selective Mono-hydrolysis to this compound
The conversion of diethyl methylmalonate to the target monoacid requires the hydrolysis of only one of the two ester groups. This can be challenging as the reaction conditions that hydrolyze the first ester can often hydrolyze the second.[13] Controlled hydrolysis is typically achieved by using a limited amount of base (e.g., one equivalent of potassium hydroxide in ethanol/water) at room temperature or slightly elevated temperatures, followed by careful acidic workup. The reaction must be monitored closely to prevent the formation of the fully hydrolyzed methylmalonic acid.
Mechanism of Synthesis
The overall mechanism involves two key transformations: enolate alkylation and ester hydrolysis.
Caption: Overall workflow for the synthesis of the target compound.
Caption: Mechanism for the alkylation of diethyl malonate.
Applications in Research and Drug Development
This compound is a valuable intermediate for drug development professionals due to its bifunctional nature. The carboxylic acid moiety can be readily converted into a variety of other functional groups such as amides, esters, or acid chlorides, while the ethyl ester provides a protecting group or a site for further modification.
This "mono-protected" methylmalonic acid derivative is an ideal building block for introducing a propionate substructure, which is a common motif in many biologically active molecules and natural products. Its use avoids the potentially harsh conditions required to differentiate between two carboxylic acids in methylmalonic acid itself. In drug design, the ability to selectively and sequentially build a molecule is paramount, and intermediates like this provide a reliable method for adding complexity in a controlled manner.[14]
Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of synthesized compounds. Below is a summary of key properties for this compound.
| Property | Value | Reference(s) |
| CAS Number | 2985-33-3 | [1][2] |
| Molecular Formula | C₆H₁₀O₄ | [2][3] |
| Molecular Weight | 146.14 g/mol | [2][15] |
| IUPAC Name | This compound | |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Storage | Sealed in dry, 2-8°C | |
| InChI Key | REGOCDRDNZNRMC-UHFFFAOYSA-N |
Spectroscopic data (¹H NMR, ¹³C NMR, IR) would be expected to show characteristic signals for an ethyl ester (quartet and triplet), a methyl group (doublet or singlet depending on context), a methine proton (quartet), and a carboxylic acid proton (broad singlet).
Conclusion
This compound is more than a simple chemical; it is a product of a rich history of synthetic methodology development. Its preparation via the malonic ester synthesis followed by selective hydrolysis showcases fundamental principles of organic chemistry that remain relevant today. For researchers in drug discovery and development, this compound serves as a key building block, enabling the efficient and controlled synthesis of complex molecular targets. A thorough understanding of its synthesis, reactivity, and properties is therefore essential for its effective application in the laboratory.
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- 14. Recent developments concerning the application of the Mannich reaction for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ethylmethylmalonic acid | C6H10O4 | CID 68991 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 3-Ethoxy-2-methyl-3-oxopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Scientist's Perspective on Proactive Safety
In the fast-paced world of drug discovery and chemical synthesis, the relentless pursuit of innovation can sometimes overshadow a foundational pillar of our work: safety. This guide is crafted not as a mere checklist of warnings, but as a technical resource for the discerning researcher. 3-Ethoxy-2-methyl-3-oxopropanoic acid, a versatile building block in organic synthesis, demands our respect and a nuanced understanding of its properties. This document, therefore, is designed to empower you with the knowledge to handle this compound with the confidence that comes from a deep-seated understanding of its characteristics, potential hazards, and the logic behind each safety protocol. As scientists, it is incumbent upon us to not only push the boundaries of knowledge but to do so with an unwavering commitment to the well-being of ourselves, our colleagues, and our environment.
Section 1: Unveiling the Chemical Identity and Hazard Profile
This compound, with the CAS Number 2985-33-3, is a substituted malonic acid ester. Its molecular structure, featuring both a carboxylic acid and an ester functional group, dictates its reactivity and, consequently, its hazard profile.
Physicochemical Properties at a Glance
A thorough understanding of a compound's physical and chemical properties is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | [1][2] |
| Molecular Weight | 146.14 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid or solid/semi-solid | |
| Boiling Point | 111 °C at 1 Torr | - |
| Density | 1.1192 g/cm³ at 25 °C | - |
| Storage Temperature | 2-8°C, sealed in a dry environment |
GHS Classification and Hazard Statements: A Call for Caution
Globally Harmonized System (GHS) classifications provide a standardized language for communicating hazard information. For this compound, the classifications point to its irritant properties.[3]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3): H335 - May cause respiratory irritation.[3]
The GHS pictogram associated with these hazards is the exclamation mark (GHS07). The signal word is "Warning". These classifications are not merely regulatory hurdles; they are critical indicators of the potential physiological effects of exposure and should guide every aspect of your handling procedures.
Section 2: The Logic of Safe Handling and Exposure Control
The principle of "as low as reasonably practicable" (ALARP) should be the guiding philosophy for minimizing exposure. This section delves into the practical application of this principle in a laboratory setting.
Engineering Controls: The First Line of Defense
The most effective way to prevent exposure is to contain the hazard at its source.
-
Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted in a properly functioning chemical fume hood. This is non-negotiable, given its potential to cause respiratory irritation.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): Your Last Barrier
While engineering controls are paramount, appropriate PPE is essential to protect against accidental contact.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or perforation before each use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Hygiene Practices: The Unseen Safeguard
Good laboratory hygiene is a critical, yet often overlooked, component of chemical safety.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or apply cosmetics in areas where this chemical is handled or stored.
-
Remove any contaminated clothing immediately and launder it before reuse.
Section 3: In the Event of an Emergency: A Calm and Calculated Response
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures: Immediate and Informed Action
In the event of an exposure, time is of the essence.
-
Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms persist.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. It is crucial to remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Firefighting Measures: Understanding the Risks
While not classified as flammable, like most organic compounds, this compound is combustible.
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Hazardous Combustion Products: When heated to decomposition, it may emit acrid smoke and irritating fumes, including carbon monoxide and carbon dioxide.[4]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.
Accidental Release Measures: Containment and Cleanup
A swift and organized response to a spill is crucial to prevent further contamination and exposure.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
Section 4: Storage and Disposal: The Lifecycle of a Reagent
Proper storage and disposal are not just about good housekeeping; they are integral to a safe and compliant laboratory environment.
Storage with Foresight
-
Temperature: Store in a refrigerator at 2-8°C.
-
Container: Keep the container tightly sealed to prevent the ingress of moisture.
-
Environment: Store in a dry, well-ventilated area away from incompatible materials.
-
Incompatibilities:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Bases: The acidic proton on the alpha-carbon of the malonic ester is readily removed by strong bases to form an enolate.[5] While this is a desired reaction in synthesis, uncontrolled mixing can lead to exothermic reactions.
-
Reducing Agents: The ester and carboxylic acid functional groups can be reduced by strong reducing agents like lithium aluminum hydride.[6]
-
Disposal: A Responsible Conclusion
Chemical waste disposal must be carried out in accordance with all local, state, and federal regulations.
-
Waste Characterization: this compound waste should be classified as hazardous due to its irritant properties.
-
Containerization: Collect waste in a clearly labeled, compatible container with a secure lid. Do not mix with incompatible waste streams.
-
Disposal Route: Dispose of the hazardous waste through a licensed and approved waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Section 5: Toxicological Insights and Exposure Limits: A Data-Driven Approach
While specific toxicological data for this compound is limited, we can draw inferences from related compounds and general principles of toxicology.
Acute Toxicity: An Estimation of Immediate Effects
No specific LD50 or LC50 data is available for this compound. However, for the closely related compound, diethyl methylmalonate (CAS 609-08-5), an oral LD50 in rats has been reported as 5000 mg/kg, suggesting low acute oral toxicity for this class of compounds.[7] It is crucial to remember that the primary hazards of this compound are its irritant effects on the skin, eyes, and respiratory system.
Chronic Toxicity and Carcinogenicity: Long-Term Considerations
There is no data available to suggest that this compound is carcinogenic or has significant chronic toxicity effects. However, as with any chemical, repeated or prolonged exposure should be avoided.
Occupational Exposure Limits: A Lack of Specific Guidance
Currently, there are no established Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) specifically for this compound.[8] In the absence of specific limits, it is imperative to adhere to the principles of good industrial hygiene and minimize exposure to the lowest possible level.
Section 6: Experimental Workflows and Logical Relationships
Understanding the role of this compound in common synthetic procedures is key to anticipating potential hazards and implementing appropriate safety measures.
The Malonic Ester Synthesis: A Common Application
This compound is a derivative of malonic ester and is often used in variations of the malonic ester synthesis to produce substituted carboxylic acids.[9][10][11] This synthesis typically involves the deprotonation of the α-carbon with a base to form a nucleophilic enolate, followed by alkylation.[5][12]
Causality in Experimental Choices: The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions. The reaction is typically run under anhydrous conditions to prevent quenching of the enolate by water.
Logical Relationships in Safety Procedures
The safety protocols outlined in this guide are interconnected and based on a logical assessment of the chemical's properties.
Conclusion: A Culture of Continuous Vigilance
This guide provides a comprehensive framework for the safe handling of this compound. However, it is not a substitute for sound scientific judgment and a commitment to a proactive safety culture. As our understanding of chemical toxicology and reactivity evolves, so too must our safety practices. It is the responsibility of every researcher to stay informed, to critically evaluate the risks associated with their work, and to foster an environment where safety is a shared and paramount value. By integrating the principles outlined in this guide into your daily laboratory practices, you can confidently and responsibly advance your research goals.
References
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- 4. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
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- 11. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
An In-depth Technical Guide to 3-Ethoxy-2-methyl-3-oxopropanoic Acid: A Key Intermediate in Synthesis
Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and organic synthesis. It provides an in-depth exploration of 3-Ethoxy-2-methyl-3-oxopropanoic acid, a valuable C6 building block. Moving beyond a simple datasheet, this document elucidates the critical nuances of its nomenclature, physicochemical properties, synthesis, and applications, with a focus on the causal relationships that govern its reactivity and utility.
Nomenclature and Identification: Establishing a Clear Profile
Clarity in communication is paramount in scientific endeavors. This compound is known by a variety of synonyms, which can lead to ambiguity in literature and database searches. This section aims to provide a definitive guide to its identification. The IUPAC name, this compound, precisely describes its structure: a propanoic acid backbone substituted with a methyl group at the 2-position and an ethoxycarbonyl group also at the 2-position (implicitly, as part of the oxo group).
A comprehensive list of its synonyms and chemical identifiers are presented below for clarity and to aid in literature searches.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 2985-33-3 | [1] |
| Molecular Formula | C6H10O4 | [2][3] |
| Molecular Weight | 146.14 g/mol | [3] |
| InChI Key | REGOCDRDNZNRMC-UHFFFAOYSA-N | [3] |
| SMILES | CCOC(=O)C(C)C(=O)O | [3] |
| Synonyms | 1-Ethyl 2-Methylpropanedioate, Ethyl Hydrogen 2-Methylmalonate, 2-(Ethoxycarbonyl)propionic acid, Monoethyl methylpropanedioate, 2-Methylmalonic acid monoethyl ester, Ethyl 2-carboxypropionate | [1][3][4] |
| Code | NSC-165647 | [3] |
It is crucial to distinguish this mono-ester from its parent diester, diethyl methylmalonate (CAS No. 609-08-5), and the unmethylated analogue, monoethyl malonate (CAS No. 1071-46-1), as their physical and reactive properties differ significantly.
Physicochemical Properties: Understanding Reactivity and Handling
The physical and chemical properties of this compound are critical for its handling, reaction optimization, and purification. The presence of both a carboxylic acid and an ester functional group on the same carbon atom dictates its behavior.
| Property | Value | Notes and Implications |
| Appearance | Colorless to pale yellow liquid or oil | [5] Facilitates handling and visual monitoring of reactions. |
| Boiling Point | 111 °C at 1 Torr (1.33 mbar) | High boiling point necessitates vacuum distillation for purification to avoid decomposition. |
| Density | 1.1192 g/cm³ at 25 °C | [2] Denser than water. |
| pKa | 2.96 | [2] The electron-withdrawing ethoxycarbonyl group increases the acidity of the carboxylic acid compared to propanoic acid (pKa ~4.87). This enhanced acidity is a key feature influencing its reactivity, particularly in base-mediated reactions. |
| Solubility | Soluble in chloroform and ethyl acetate (slightly) | [2] Its polar carboxylic acid group and non-polar ethyl group give it solubility in a range of organic solvents. Miscibility with reaction solvents is crucial for homogenous reaction conditions. |
| Storage | 2-8°C, sealed in a dry environment | [6] Susceptible to hydrolysis and potential decarboxylation at elevated temperatures. Proper storage is essential to maintain purity. |
Synthesis of this compound: A Two-Step Approach
The most common and efficient synthesis of this compound is a two-step process starting from diethyl malonate. This approach leverages the well-established chemistry of malonic esters.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Diethyl Methylmalonate
The first step involves the methylation of diethyl malonate. This is a classic example of the malonic ester synthesis.
Protocol: Methylation of Diethyl Malonate [7][8]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, under a nitrogen atmosphere, dissolve sodium metal (1 equivalent) in absolute ethanol to generate sodium ethoxide in situ.
-
Enolate Formation: Cool the solution and add diethyl malonate (1 equivalent) dropwise. Stir the mixture to ensure complete formation of the sodium enolate.
-
Alkylation: Add methyl iodide (1 equivalent) dropwise, maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and then reflux to drive the reaction to completion.
-
Work-up: After cooling, neutralize the reaction mixture. The product, diethyl methylmalonate, is then typically isolated by extraction and purified by vacuum distillation.[7]
Step 2: Selective Monohydrolysis of Diethyl Methylmalonate
The key to obtaining the target compound is the selective hydrolysis of one of the two ester groups of diethyl methylmalonate. Using one equivalent of a strong base, such as potassium hydroxide, preferentially cleaves one ester to the carboxylate salt. Subsequent acidification yields the desired product. A practical, large-scale procedure for the monohydrolysis of symmetrical diesters has been described and is adaptable for this synthesis.[9]
Protocol: Selective Monohydrolysis [9][10]
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve diethyl methylmalonate (1 equivalent) in a suitable co-solvent like acetonitrile. Cool the mixture to 0°C in an ice-water bath.
-
Hydrolysis: Add water, followed by the dropwise addition of a 5M aqueous solution of potassium hydroxide (1 equivalent) over 15 minutes with vigorous stirring. The reaction is typically complete within an hour.
-
Work-up and Isolation: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2, maintaining a low temperature.[11] The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.[9]
Applications in Drug Development and Organic Synthesis
The utility of this compound lies in its bifunctional nature. The carboxylic acid can be activated for acylation reactions, while the ester provides a handle for further transformations or can be left as is. The activated methylene proton is no longer present, which differentiates its reactivity from its malonate precursors.
Intermediate in the Synthesis of NSAIDs
A notable application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For example, the synthesis of Carprofen, a potent NSAID used in veterinary medicine, utilizes diethyl methylmalonate as a key intermediate.[8] The monoester, this compound, is a direct precursor in similar synthetic strategies where a single carboxylic acid moiety is required for subsequent amide bond formation or other coupling reactions.
Synthesis of Heterocyclic Compounds
Malonic acid half-esters are valuable precursors for the synthesis of a wide variety of heterocyclic compounds.[12][13][14] They can undergo condensation reactions with various dinucleophiles to form pyridines, pyrimidines, and other ring systems that are prevalent in medicinal chemistry. The carboxylic acid can be activated (e.g., as an acid chloride or with a coupling agent) and reacted with an amine, followed by cyclization involving the ester group.
Caption: General scheme for heterocycle synthesis.
Safety and Handling
As a chemical intermediate, this compound requires careful handling. The available safety data, primarily from its close structural analogs, indicates the following GHS classifications:
-
H315: Causes skin irritation. [15]
-
H319: Causes serious eye irritation. [15]
-
H335: May cause respiratory irritation. [15]
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors or mists.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, particularly for the pharmaceutical and fine chemical industries. Its synthesis via the methylation and subsequent selective monohydrolysis of diethyl malonate is a robust and scalable process. A thorough understanding of its physicochemical properties, particularly its acidity and thermal stability, is essential for its effective use. Its bifunctional nature allows for a wide range of transformations, making it a key intermediate in the construction of complex molecules, including NSAIDs and various heterocyclic systems. As with all chemical reagents, adherence to proper safety and handling protocols is mandatory to ensure safe and successful experimentation.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 6. This compound | 2985-33-3 [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. isca.me [isca.me]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. US6580004B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Ethyl hydrogen malonate | 1071-46-1 [chemicalbook.com]
- 13. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Ethyl 2-carboxy-3-(2-thienyl)propionate | C10H12O4S | CID 14952883 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of 3-Ethoxy-2-methyl-3-oxopropanoic Acid in Modern Pharmaceutical Synthesis
A Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Beyond the Beaker—Understanding a Key Architectural Element in Drug Synthesis
In the intricate world of pharmaceutical development, the success of a drug candidate often hinges on the efficiency, scalability, and elegance of its synthetic route. The intermediates chosen are not mere stepping stones but critical architectural elements that dictate the feasibility of large-scale production. 3-Ethoxy-2-methyl-3-oxopropanoic acid, also known as ethyl hydrogen 2-methylmalonate, has emerged as a pivotal intermediate, valued for its specific reactivity that enables the construction of complex molecular frameworks. This guide provides an in-depth technical analysis of this compound, moving beyond simple characterization to explore the strategic causality behind its application, particularly in the synthesis of blockbuster pharmaceuticals. We will delve into its synthesis, its critical role in amide bond formation, and provide field-proven insights for its effective utilization in a research and development setting.
Physicochemical Profile and Strategic Importance
This compound (CAS No. 2985-33-3) is a dicarbonyl compound possessing both an ester and a carboxylic acid functional group.[1][2] This dual functionality is the cornerstone of its utility. The carboxylic acid moiety provides a reactive handle for amide bond formation, a ubiquitous transformation in medicinal chemistry, while the ethyl ester offers a point of steric and electronic differentiation that can be crucial in complex synthetic sequences.[3][4]
| Property | Value | Source |
| Molecular Formula | C6H10O4 | [2] |
| Molecular Weight | 146.14 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 111 °C @ 1 Torr | ChemicalBook |
| Key Functionalities | Carboxylic Acid, Ethyl Ester | [1] |
The strategic importance of this molecule lies in its ability to act as a specialized building block. Unlike its parent diester, diethyl methylmalonate, the presence of a single carboxylic acid allows for selective, controlled reactions. This is particularly vital in convergent syntheses where large, complex fragments of a target molecule are constructed separately before being joined together.
The Synthesis of this compound: A Study in Selective Hydrolysis
The primary route to this compound is the selective mono-hydrolysis of diethyl methylmalonate. This process, while conceptually simple, presents a significant chemical challenge: how to hydrolyze one ester group while leaving the second intact. A successful protocol must navigate the fine line between incomplete reaction and over-hydrolysis to the diacid.
The Causality Behind Experimental Choices
The key to selective mono-hydrolysis lies in controlling the reaction conditions to favor the formation of the half-ester. Research has shown that a semi-two-phase system using a water-miscible organic co-solvent at low temperatures provides the optimal environment for this transformation.[5]
-
Choice of Base: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is required to saponify the ester. The use of exactly one equivalent of the base is critical to favor mono-hydrolysis.
-
Solvent System: A mixture of an organic solvent like tetrahydrofuran (THF) or acetonitrile with water is employed.[5][6] This ensures that both the relatively nonpolar diethyl methylmalonate and the aqueous base can interact effectively.
-
Temperature Control: Maintaining a low temperature, typically 0°C, is crucial.[5][6] This slows down the rate of the second hydrolysis reaction, which has a higher activation energy, thereby allowing the mono-hydrolyzed product to accumulate.
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established methods for the large-scale synthesis of monoalkyl malonates.[6]
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve diethyl methylmalonate (1.0 equivalent) in acetonitrile.
-
Cooling: Cool the solution to 0°C using an ice-water bath in a cold room.
-
Addition of Base: To the cooled solution, add a pre-chilled aqueous solution of sodium hydroxide (1.0 equivalent) dropwise while maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the mixture vigorously at 0°C. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, acidify the mixture with a suitable acid (e.g., HCl) to a pH of ~2-3. This protonates the carboxylate salt. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by distillation to yield this compound.
Application in Pharmaceutical Synthesis: The Case of Aliskiren
The antihypertensive drug Aliskiren, a direct renin inhibitor, serves as a prime example of the strategic use of this compound.[7][8][9] The synthesis of Aliskiren involves the coupling of several complex chiral fragments. One of the key steps is the formation of an amide bond between a complex chiral amine intermediate and another fragment. This is where this compound plays its crucial role.
The Amide Coupling Reaction
In the synthesis of Aliskiren, the carboxylic acid functionality of this compound is activated and then reacted with a key chiral amine intermediate of the Aliskiren backbone. This forms a crucial amide linkage, extending the carbon chain and introducing the necessary functional groups for the final drug molecule.
The following diagram illustrates the role of this compound in the synthesis of an Aliskiren precursor.
Caption: Role of the intermediate in Aliskiren synthesis.
Rationale for its Use in Asymmetric Synthesis
The use of this compound in this context is highly strategic for several reasons:
-
Controlled Reactivity: By having only one carboxylic acid group, it ensures that the amide coupling reaction occurs selectively at the desired position, preventing unwanted side reactions that could occur with a diacid.
-
Structural Contribution: It introduces a three-carbon unit with a pendant ethyl ester group. This ester can be further manipulated in subsequent synthetic steps if required.
-
Efficiency in Convergent Synthesis: It allows for the efficient joining of two large and complex molecular fragments late in the synthetic sequence, which is a hallmark of an efficient and industrially scalable process.
Conclusion and Future Outlook
This compound is a testament to the principle that the strategic selection of intermediates is paramount in modern pharmaceutical synthesis. Its unique bifunctional nature, combined with a well-understood and scalable synthetic protocol, makes it an invaluable tool for medicinal chemists. The successful application of this intermediate in the synthesis of a complex drug like Aliskiren underscores its importance. As the demand for more complex and stereochemically rich drug molecules continues to grow, the role of such well-defined and selectively reactive building blocks will only become more critical. Future research may focus on developing even more efficient and greener synthetic routes to this intermediate and expanding its application to the synthesis of other classes of therapeutic agents.
References
- 1. US20150011793A1 - Process for the preparation of aliskiren - Google Patents [patents.google.com]
- 2. US9056816B2 - Process for the preparation of aliskiren - Google Patents [patents.google.com]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. Formal total synthesis of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
- 7. SI2189442T1 - Process and intermediates for the preparation of aliskiren - Google Patents [patents.google.com]
- 8. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]
- 9. medkoo.com [medkoo.com]
Methodological & Application
Application Note & Protocol: C-Alkylation of 3-Ethoxy-2-methyl-3-oxopropanoic Acid
Abstract and Introduction
The alkylation of active methylene compounds is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Substrates such as β-keto esters and malonic esters are particularly valuable due to the heightened acidity of the α-hydrogen situated between two carbonyl groups.[2][3] This guide provides a comprehensive protocol for the C-alkylation of 3-Ethoxy-2-methyl-3-oxopropanoic acid, a malonic acid half-ester. This reaction is pivotal for synthesizing more complex substituted carboxylic acids, which are key intermediates in the development of pharmaceuticals and other high-value chemical entities.
We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental protocol, and discuss critical parameters that ensure high yield and purity. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for synthesizing α-substituted propanoic acid derivatives.
Scientific Principles and Mechanistic Overview
The successful alkylation of this compound hinges on the principles of enolate chemistry. The process can be dissected into two primary stages: enolate formation and nucleophilic substitution.
2.1 Acidity and Enolate Formation
The proton on the α-carbon (C-2) of this compound is significantly more acidic (pKa ≈ 9-11) than a typical α-proton on a monocarbonyl compound (pKa ≈ 18-20).[2] This increased acidity is a direct consequence of the inductive electron-withdrawing effects of the two adjacent carbonyl groups (one from the ester, one from the carboxylic acid) and, more importantly, the resonance stabilization of the resulting conjugate base.[1][4]
When a strong base, such as sodium ethoxide, is introduced, it abstracts the acidic α-proton, generating a highly stable, resonance-delocalized enolate anion.[5][6] The negative charge is shared between the α-carbon and the oxygen atoms of both carbonyl groups, rendering the enolate a soft nucleophile, poised for reaction.[6]
2.2 The SN2 Alkylation Step
The generated enolate anion acts as the nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide. This proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[5]
Caption: The two-stage mechanism of alkylation.
For this SN2 reaction to be efficient and high-yielding, the choice of alkyl halide is critical. Primary alkyl halides (1°) are strongly preferred as they are most susceptible to backside attack and minimize competing elimination (E2) reactions.[2] Secondary halides (2°) can be used but often result in lower yields, while tertiary halides (3°) almost exclusively lead to elimination products.[2]
Experimental Design and Protocol
This protocol details the alkylation of this compound with 1-bromobutane as a representative primary alkyl halide.
3.1 Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 146.14 | 7.31 g | 50.0 | 1.0 |
| Sodium Ethoxide (NaOEt) | 68.05 | 3.74 g | 55.0 | 1.1 |
| 1-Bromobutane | 137.02 | 7.54 g (5.9 mL) | 55.0 | 1.1 |
| Anhydrous Ethanol (EtOH) | 46.07 | 150 mL | - | - |
| Diethyl Ether (Et₂O) | 74.12 | 200 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | ~75 mL | - | - |
| Saturated Sodium Chloride Solution (Brine) | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - |
3.2 Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with drying tube (CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (500 mL)
-
Rotary evaporator
3.3 Experimental Workflow
Caption: Overview of the alkylation protocol workflow.
3.4 Step-by-Step Protocol
-
Preparation: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and an addition funnel. Flame-dry the glassware under vacuum and backfill with an inert atmosphere (N₂ or Ar) to ensure anhydrous conditions.
-
Base and Substrate Addition: In the main flask, dissolve this compound (7.31 g, 50.0 mmol) in 100 mL of anhydrous ethanol. In a separate flask, carefully dissolve sodium ethoxide (3.74 g, 55.0 mmol) in 50 mL of anhydrous ethanol. Caution: Sodium ethoxide is corrosive and moisture-sensitive.
-
Enolate Generation: Slowly add the sodium ethoxide solution to the stirred solution of the acid in the reaction flask at room temperature. Stir the resulting mixture for 30 minutes. The formation of the sodium salt of the enolate may cause the solution to become slightly viscous or form a fine suspension.
-
Alkylation: Add 1-bromobutane (7.54 g, 55.0 mmol) to the addition funnel. Add the alkyl halide dropwise to the reaction mixture over 20-30 minutes. An exothermic reaction may be observed.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78 °C for ethanol) using the heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 100 mL of cold 1 M HCl to neutralize any remaining base and protonate the carboxylate.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic layers with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The resulting crude oil can be purified by vacuum distillation to yield the pure 2-(ethoxycarbonyl)-2-methylhexanoic acid.
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the butyl group protons and the retention of the ethyl ester and methyl groups.
-
¹³C NMR: To verify the number of unique carbons and the presence of the two carbonyl carbons.
-
FT-IR: To identify the characteristic C=O stretches of the carboxylic acid (~1710 cm⁻¹) and the ester (~1735 cm⁻¹), and the broad O-H stretch of the carboxylic acid.
-
Mass Spectrometry: To confirm the molecular weight of the alkylated product (202.25 g/mol for the butyl-adduct).
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes. Handle in an inert atmosphere.
-
Alkyl halides like 1-bromobutane are volatile and potentially harmful. Avoid inhalation and skin contact.
-
Diethyl ether is extremely flammable. Ensure no ignition sources are present during extraction.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (hydrolyzed).2. Insufficient reaction time/temperature.3. "Wet" reagents or solvent. | 1. Use freshly opened or properly stored sodium ethoxide.2. Increase reflux time and monitor by TLC.3. Ensure all glassware is dry and use anhydrous solvents. |
| Low Yield | 1. Competing elimination reaction.2. Incomplete reaction.3. Loss of product during work-up. | 1. Use a primary alkyl halide. Ensure temperature is not excessively high.2. Confirm full consumption of starting material via TLC.3. Perform extractions carefully. |
| Presence of Dialkylated Product | Use of excess base and/or alkylating agent. (Less likely for this specific substrate). | Use stoichiometric amounts of base and alkylating agent as specified. |
| O-Alkylation Side Product | Reaction conditions favoring O-alkylation (e.g., specific solvents). | The use of an alcohol solvent like ethanol generally favors C-alkylation for stabilized enolates. This is typically a minor issue. |
References
- 1. bipublication.com [bipublication.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Beta-Dicarbonyl Synthesis Pathway Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Video: Types of Enols and Enolates [jove.com]
- 5. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Ethoxy-2-methyl-3-oxopropanoic Acid in Advanced Malonic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the strategic use of 3-ethoxy-2-methyl-3-oxopropanoic acid, a mono-substituted malonic acid half-oxyester (SMAHO), in advanced organic synthesis. Moving beyond the classic malonic ester synthesis, we will explore the nuanced reactivity of this pre-functionalized building block, offering detailed protocols and mechanistic insights for its application in the synthesis of complex molecular architectures relevant to pharmaceutical and fine chemical development.
Introduction: A Paradigm Shift from Traditional Malonic Ester Synthesis
The malonic ester synthesis is a cornerstone of C-C bond formation, traditionally employing symmetrical diesters like diethyl malonate to produce substituted carboxylic acids.[1][2] This classic approach involves a three-stage process: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.[3] However, the use of a pre-alkylated starting material such as this compound offers distinct synthetic advantages. It provides a more direct route to α-methylated carboxylic acids and their derivatives, and opens avenues for the synthesis of di-substituted products with different alkyl groups, a task that can be challenging with the traditional method due to competing side reactions.[1]
The presence of both a carboxylic acid and an ester functionality in this compound imparts unique reactivity, allowing for selective transformations and its use as a pronucleophile in decarboxylative reactions.[4] This guide will delve into these advanced applications, providing the theoretical framework and practical protocols to leverage this versatile reagent in your synthetic endeavors.
Core Principles and Mechanistic Insights
The reactivity of this compound is governed by the interplay between its ester and carboxylic acid moieties and the adjacent α-methyl group.
Further Alkylation: Synthesis of α,α-Disubstituted Carboxylic Acids
A significant application of this reagent is the synthesis of carboxylic acids with two different substituents on the α-carbon. This is achieved by deprotonating the remaining α-hydrogen, followed by the introduction of a second alkyl group.
The key steps are:
-
Enolate Formation: Treatment with a suitable base deprotonates the α-carbon, forming an enolate. The choice of base is critical to avoid unwanted side reactions such as saponification of the ester.
-
Second Alkylation: The resulting enolate acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to introduce the second substituent.
-
Hydrolysis and Decarboxylation: The disubstituted ester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product.
Diagram 1: General Workflow for Dialkylation
Caption: Workflow for the synthesis of α,α-disubstituted carboxylic acids.
Decarboxylative Transformations: A Modern Approach
Substituted malonic acid half-oxy-esters are excellent precursors for ester enolates via decarboxylation under mild conditions.[4] This avoids the use of strong bases, making it a more environmentally compatible approach. These in situ generated enolates can then participate in a variety of coupling reactions.
Decarboxylative Arylation: A notable advancement is the copper-catalyzed decarboxylative α-arylation of malonate half-esters.[5] This method allows for the synthesis of monoaryl acetate derivatives under ambient conditions, tolerating a wide range of functional groups that are often incompatible with traditional α-arylation methods.[5][6]
Decarboxylative Mannich Reactions: These reactions involve the decarboxylation of SMAHOs to form enolates, which then react with imines in a Mannich-type addition. This provides a route to β-amino esters, which are valuable building blocks in medicinal chemistry.[7]
Diagram 2: Decarboxylative Reaction Pathways
Caption: Advanced decarboxylative transformations of SMAHOs.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of 2,2-Dimethyl-3-phenylpropanoic Acid (A Model Dialkylation)
This protocol details the introduction of a second methyl group, followed by a phenyl group for illustrative purposes.
Step 1: Deprotonation and Second Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of a suitable base (e.g., sodium hydride, 1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the second alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the purified dialkylated ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2 M).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol in vacuo.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude dialkylated malonic acid.
-
Heat the crude acid to a temperature above its melting point (typically 150-180 °C) until the evolution of CO₂ ceases.
-
Cool the residue to room temperature to obtain the final 2,2-disubstituted carboxylic acid, which can be further purified by recrystallization or chromatography.
| Parameter | Condition/Reagent | Purpose |
| Alkylation | ||
| Base | Sodium Hydride (NaH) | Deprotonation of the α-carbon. |
| Solvent | Anhydrous THF | Provides an inert reaction medium. |
| Alkylating Agent | Benzyl Bromide | Introduces the second alkyl group. |
| Temperature | 0 °C to Room Temp. | Controls the reaction rate and minimizes side reactions. |
| Hydrolysis & Decarboxylation | ||
| Hydrolysis | NaOH (aq), Ethanol | Saponification of the ester to the carboxylate. |
| Acidification | HCl (conc.) | Protonation of the dicarboxylate. |
| Decarboxylation | Heat (150-180 °C) | Removes one carboxyl group as CO₂. |
Protocol 2: Decarboxylative Arylation (Conceptual)
This conceptual protocol is based on the work of Lundgren and colleagues.[5]
-
In a vial, combine the this compound (1.0 eq), arylboronic acid (1.5 eq), Cu(OTf)₂ (10 mol %), and a suitable ligand (e.g., a phenanthroline derivative) in a solvent such as dimethyl sulfoxide (DMSO).
-
Stir the reaction mixture under an atmosphere of air at room temperature.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purify the product by flash column chromatography.
Troubleshooting and Key Considerations
-
Choice of Base for Alkylation: The selection of the base is crucial. Strong, non-nucleophilic bases like sodium hydride are preferred to minimize saponification of the ester. The use of alkoxide bases should match the ester group to prevent transesterification.[1]
-
Dialkylation vs. Monoalkylation: A major challenge in traditional malonic ester synthesis is controlling the extent of alkylation.[1] Starting with a mono-substituted ester simplifies the synthesis of disubstituted products.
-
Steric Hindrance: The introduction of bulky secondary alkyl groups in the second alkylation step can be challenging due to steric hindrance. In such cases, more forcing conditions or alternative alkylating agents may be necessary.
-
Purification: The carboxylic acid functionality of the starting material and intermediates can be exploited for purification through acid-base extraction.[4]
Applications in Drug Development and Advanced Synthesis
The methodologies described herein are highly relevant to the synthesis of pharmaceutical intermediates and complex natural products. The ability to precisely introduce substituents at the α-position of a carboxylic acid is fundamental in tuning the pharmacological properties of a drug candidate. For instance, α-aryl propanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The decarboxylative arylation method provides a modern and efficient route to such structures.
Furthermore, the generation of enolates under mild, decarboxylative conditions allows for their use in complex synthetic cascades where the tolerance of sensitive functional groups is paramount.
Conclusion
This compound is a powerful and versatile building block that offers a strategic advantage over traditional malonic esters in the synthesis of α-substituted and α,α-disubstituted carboxylic acids. Its unique bifunctional nature also enables its participation in modern decarboxylative coupling reactions, providing mild and efficient routes to valuable synthetic intermediates. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this reagent in their synthetic campaigns.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decarboxylative Mannich Reactions with Substituted Malonic Acid Half-Oxyesters - ChemistryViews [chemistryviews.org]
Decarboxylation Strategies for 3-Ethoxy-2-methyl-3-oxopropanoic Acid and its Derivatives: A Detailed Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The decarboxylation of malonic acid derivatives is a cornerstone transformation in organic synthesis, enabling the creation of substituted carboxylic acids and their esters. This application note provides a detailed guide for researchers on the decarboxylation of 3-ethoxy-2-methyl-3-oxopropanoic acid, a representative β-carboxy ester. We delve into the fundamental mechanistic principles governing this reaction and present a series of detailed, validated protocols, including classical thermal methods, salt-mediated (Krapcho-type) conditions, and modern photoredox-catalyzed approaches. By explaining the causality behind experimental choices and offering comparative data, this guide equips scientists to select and execute the optimal decarboxylation strategy for their specific synthetic needs, ensuring high efficiency and product purity.
Introduction
Substituted propanoic acids and their esters are valuable structural motifs found in a wide array of pharmaceuticals, agrochemicals, and advanced materials. The malonic ester synthesis is a classic and powerful method for accessing these compounds, relying on the facile alkylation of the active methylene group of a malonate diester.[1][2] The final, crucial step in this synthesis is often a decarboxylation, which removes a superfluous carboxyl group to yield the desired product.
The subject of this guide, this compound (a mono-ester of methylmalonic acid), is an ideal substrate for studying this transformation. As a β-carboxy ester, its structure is inherently primed for the loss of carbon dioxide upon heating, a characteristic shared with β-keto acids.[3] Understanding the nuances of the conditions that promote this reaction is critical for controlling reaction outcomes, minimizing side products, and improving yields. This document serves as a comprehensive resource, providing both the theoretical foundation and practical, step-by-step protocols for achieving efficient decarboxylation of this substrate class.
The Underlying Mechanism: A Concerted Pathway
The facile decarboxylation of malonic acids and their monoesters is rationalized by a concerted, pericyclic mechanism that proceeds through a six-membered cyclic transition state.[4][5] This pathway has a significantly lower activation energy than the direct cleavage of a C-C bond.
The key steps are as follows:
-
Cyclic Transition State: The substrate adopts a conformation where the carboxylic acid proton is in proximity to the ester carbonyl oxygen. An intramolecular proton transfer occurs simultaneously with a cyclic rearrangement of electrons.[5]
-
C-C Bond Cleavage: As the carboxylic proton is transferred, the C-C bond between the carboxyl group and the α-carbon breaks. This concerted process leads to the liberation of a stable molecule of carbon dioxide (CO₂) and the formation of an enol intermediate.[4]
-
Keto-Enol Tautomerization: The resulting enol rapidly tautomerizes to the more thermodynamically stable final product, in this case, ethyl 2-methylpropanoate.[5]
The presence of the β-carbonyl group (the ester) is essential; it acts as the proton acceptor and stabilizes the transition state through electron delocalization, making the reaction feasible under relatively mild conditions.[3]
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis [organic-chemistry.org]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
The Versatile Role of 3-Ethoxy-2-methyl-3-oxopropanoic Acid in Modern Drug Discovery: A Guide for Researchers
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast arsenal of available synthons, 3-Ethoxy-2-methyl-3-oxopropanoic acid, also known as monoethyl methylmalonate, has emerged as a particularly valuable and versatile intermediate.[1][2] Its unique bifunctional nature, possessing both a carboxylic acid and an ester group, provides a powerful handle for synthetic chemists to construct complex molecular architectures with a high degree of control. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this valuable compound.
Introduction: The Strategic Advantage of a Bifunctional Building Block
This compound (CAS 2985-33-3) is a colorless liquid or semi-solid that is soluble in a range of organic solvents.[1] Its strategic importance in drug discovery stems from the differential reactivity of its two functional groups. The carboxylic acid can be readily activated for amide or ester formation, while the ethyl ester provides a latent carboxylic acid functionality that can be unmasked in a later synthetic step. This "protecting group-free" approach to introducing a propanoic acid moiety is highly attractive in multi-step syntheses, often streamlining synthetic routes and improving overall yields.
Furthermore, the methyl group at the α-position introduces a chiral center, which can be exploited in stereoselective syntheses, a critical consideration in the development of modern pharmaceuticals where specific stereoisomers often exhibit desired therapeutic activity with fewer side effects.
Core Applications in Drug Discovery
The utility of this compound and its derivatives spans several therapeutic areas, primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) active agents like barbiturates.
Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Malonate derivatives are foundational in the synthesis of numerous NSAIDs. A prominent example is the synthesis of Carprofen , a potent NSAID used in veterinary medicine. While many reported syntheses commence with the corresponding diethyl ester, the underlying principles of C-alkylation and subsequent transformations are directly applicable and illustrative. The monoester offers a more direct route for certain synthetic strategies.
Conceptual Workflow: Synthesis of an NSAID Core Structure
The following diagram illustrates a conceptual workflow for the synthesis of an NSAID precursor, highlighting the key role of the malonate core.
Caption: Conceptual workflow for NSAID synthesis.
Synthesis of Barbiturates and Other CNS-Active Compounds
The synthesis of barbiturates, a class of drugs that act as central nervous system depressants, traditionally involves the condensation of a disubstituted malonic ester with urea. This compound serves as a key precursor to the necessary disubstituted malonate. The α-methyl group is already in place, and the second substituent can be introduced via alkylation of the enolate.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.
Protocol 1: General Procedure for Amide Coupling
This protocol describes the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) or Oxyma Pure (1.2 eq).
-
Add the amine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Typical Range | Notes |
| Temperature | 0 °C to Room Temp. | Initial cooling helps to minimize side reactions. |
| Reaction Time | 12 - 24 hours | Varies depending on the reactivity of the amine. |
| Solvent | DCM, DMF | DMF is preferred for less soluble substrates. |
| Yield | 60 - 90% | Highly dependent on the substrates and purification. |
Reaction Scheme: Amide Coupling
Caption: General scheme for amide bond formation.
Protocol 2: Alkylation and Saponification for Substituted Propanoic Acids
This two-step protocol demonstrates the use of this compound to synthesize a more complex α-substituted propanoic acid.
Step A: Alkylation
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography.
Step B: Saponification
Materials:
-
Crude product from Step A
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude alkylated product in a mixture of THF and water.
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final substituted propanoic acid.
| Parameter | Typical Range | Notes |
| Alkylation Temp. | 0 °C to Room Temp. | Stronger bases like LDA may require lower temperatures. |
| Saponification Time | 4 - 8 hours | Can be heated to accelerate the reaction. |
| Overall Yield | 70 - 85% | Dependent on the efficiency of both steps. |
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its bifunctional nature allows for the streamlined synthesis of complex molecules, particularly NSAIDs and CNS-active compounds. The protocols outlined in this application note provide a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. As the demand for more efficient and elegant synthetic routes to novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an increasingly important role.
References
The Strategic Application of 3-Ethoxy-2-methyl-3-oxopropanoic Acid in Modern Chiral Synthesis
Introduction: In the landscape of contemporary asymmetric synthesis, the pursuit of efficient and stereocontrolled methods for the construction of chiral molecules is paramount for the advancement of pharmaceuticals, agrochemicals, and materials science. Among the versatile synthons available to the discerning researcher, 3-Ethoxy-2-methyl-3-oxopropanoic acid, also known as monoethyl methylmalonate or ethyl hydrogen 2-methylmalonate, has emerged as a valuable and strategic chiral building block. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the chiral synthesis applications of this readily accessible C6 building block. We will delve into the mechanistic underpinnings of its utility, provide field-proven protocols, and offer insights into the causality behind experimental choices, thereby empowering you to leverage this reagent to its full potential in your synthetic endeavors.
Core Principle: The Prochiral Nature and Decarboxylative Activation
The synthetic utility of this compound in chiral synthesis is primarily rooted in its prochiral α-carbon. This carbon atom, bearing a methyl group, a carboxylic acid, and an ester, can be transformed into a stereocenter through stereoselective reactions. The presence of the carboxylic acid and ester functionalities provides two key handles for synthetic manipulation. The carboxylic acid can be deprotonated to facilitate reactions or can undergo decarboxylation to generate a reactive enolate intermediate in a stereocontrolled fashion. This in situ generation of a nucleophile under relatively mild conditions is a cornerstone of its application in asymmetric catalysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2985-33-3 | [1][2][3] |
| Molecular Formula | C₆H₁₀O₄ | [1][4] |
| Molecular Weight | 146.14 g/mol | [1][4] |
| Appearance | Liquid or Solid or Semi-solid | [1][2] |
| Boiling Point | 111 °C at 1 Torr | [5] |
| Density | 1.1192 g/cm³ at 25 °C | [5] |
| Storage | Sealed in dry, 2-8°C | [1][2] |
Application I: Enantioselective Decarboxylative Protonation - Access to Chiral Propionates
One of the most elegant applications of this compound is in the synthesis of enantioenriched α-aryl propionic acid esters through enantioselective decarboxylative protonation. This biomimetic approach generates a carbanion intermediate via decarboxylation, which is then protonated by a chiral proton source, often delivered by an organocatalyst. This method is particularly valuable for the synthesis of profen non-steroidal anti-inflammatory drugs (NSAIDs) and their analogues.
Mechanistic Insight
The reaction is typically catalyzed by a chiral amine, such as a cinchona alkaloid derivative. The catalyst serves a dual role: it acts as a general base to facilitate the initial deprotonation and subsequent decarboxylation to form a ketene enolate intermediate, and its conjugate acid then delivers a proton to one face of the enolate, thereby inducing asymmetry. The stereochemical outcome is dictated by the geometry of the catalyst-enolate complex.
Caption: Catalytic cycle for enantioselective decarboxylative protonation.
Protocol: Organocatalytic Enantioselective Decarboxylative Protonation
This protocol is a representative example for the synthesis of an enantioenriched α-aryl propionate ester.
Materials:
-
α-Aryl-α-methyl malonic acid monoethyl ester (can be synthesized from diethyl α-aryl-α-methylmalonate)
-
Chiral organocatalyst (e.g., a cinchona alkaloid derivative)
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the α-aryl-α-methyl malonic acid monoethyl ester (1.0 mmol, 1.0 equiv).
-
Add the chiral organocatalyst (0.1 mmol, 0.1 equiv).
-
Dissolve the solids in the anhydrous, degassed solvent (5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by TLC or ¹H NMR for the disappearance of the starting material and the formation of the product.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched α-aryl propionate ester.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Self-Validation and Causality:
-
Choice of Catalyst: The selection of the chiral catalyst is critical for achieving high enantioselectivity. Cinchona alkaloids and their derivatives are often effective due to their bifunctional nature, possessing both a basic quinoline nitrogen and a hydroxyl group that can participate in hydrogen bonding to orient the substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and enantioselectivity by affecting the solubility of the catalyst and the stability of the transition state. Non-polar aprotic solvents like toluene are often preferred.
-
Temperature Control: The reaction temperature can impact the enantioselectivity. Lower temperatures generally lead to higher enantiomeric excess, although the reaction rate will be slower.
Application II: Palladium-Catalyzed Asymmetric Decarboxylative Allylic Alkylation
Another powerful application of this compound is in palladium-catalyzed asymmetric allylic alkylation (AAA). In this transformation, the monoester serves as a pronucleophile that, upon decarboxylation, generates a soft enolate nucleophile for the allylic alkylation. This method allows for the construction of chiral quaternary carbon centers with high enantioselectivity.[6]
Mechanistic Insight
The catalytic cycle involves the formation of a π-allyl palladium complex from an allylic precursor. The chiral ligand on the palladium center controls the facial selectivity of the nucleophilic attack by the enolate, which is generated in situ from the decarboxylation of the malonic acid monoester. The choice of the chiral ligand is crucial for achieving high levels of stereocontrol. Ligands such as phosphinooxazolines (PHOX) have proven to be effective in this transformation.[6]
Caption: Simplified mechanism and workflow for Pd-catalyzed asymmetric decarboxylative allylic alkylation.
Protocol: Palladium-Catalyzed Asymmetric Decarboxylative Allylic Alkylation
This protocol provides a general procedure for the synthesis of a chiral α-allyl propionate ester.
Materials:
-
This compound
-
Allylic carbonate or acetate
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Chiral ligand (e.g., (S)-tBu-PHOX)
-
Anhydrous, degassed solvent (e.g., THF, DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precatalyst (e.g., 2.5 mol%) and the chiral ligand (e.g., 6.25 mol%) in the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the this compound (1.2 equiv) and the allylic substrate (1.0 equiv).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50 °C) and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired chiral product.
-
Determine the yield and enantiomeric excess of the product.
Self-Validation and Causality:
-
Ligand Choice: The structure of the chiral ligand is the most critical factor influencing the enantioselectivity of the reaction. The ligand's steric and electronic properties create a chiral environment around the palladium center, which dictates the trajectory of the nucleophilic attack.
-
Leaving Group: The nature of the leaving group on the allylic substrate (e.g., carbonate, acetate) can affect the rate of formation of the π-allyl palladium complex and, consequently, the overall reaction efficiency.
-
Solvent: The choice of solvent can influence the solubility of the catalyst and substrates, as well as the stability of the intermediates in the catalytic cycle.
Application III: Enzymatic Kinetic Resolution
For obtaining enantiomerically pure this compound, enzymatic kinetic resolution presents a green and highly selective method. This approach utilizes an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of the racemic starting material, leaving the other enantiomer unreacted and thus enriched.
Mechanistic Insight
Lipases are commonly used for the kinetic resolution of racemic carboxylic acids or esters. In the case of racemic this compound, a lipase can be used to selectively catalyze its esterification with an alcohol. One enantiomer will fit better into the active site of the enzyme and react at a much faster rate, leading to the separation of the two enantiomers.
Caption: Principle of enzymatic kinetic resolution of racemic this compound.
Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol outlines a general procedure for the enzymatic resolution of racemic this compound.
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435)
-
An alcohol (e.g., benzyl alcohol)
-
Anhydrous organic solvent (e.g., toluene, MTBE)
-
Molecular sieves (optional, to remove water)
Procedure:
-
To a flask containing the racemic this compound (1.0 equiv) and the alcohol (0.5-0.6 equiv), add the organic solvent.
-
Add the immobilized lipase (e.g., 10-20 mg per mmol of substrate).
-
Stir the suspension at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the ester product.
-
Filter off the immobilized enzyme (which can often be recycled).
-
Separate the unreacted acid from the ester product by extraction or column chromatography.
-
Determine the enantiomeric purity of both the recovered acid and the ester.
Self-Validation and Causality:
-
Enzyme Selection: The choice of lipase is crucial as different lipases exhibit different enantioselectivities for a given substrate. Screening of various commercially available lipases is often necessary to find the optimal enzyme.
-
Acyl Acceptor: The nature of the alcohol can influence the reaction rate and enantioselectivity.
-
Solvent: The solvent can affect the enzyme's activity and stability. Non-polar organic solvents are generally preferred for esterification reactions.
-
Water Content: The presence of water can lead to hydrolysis of the ester product, so anhydrous conditions are typically employed.
Conclusion
This compound is a versatile and economically attractive substrate for a range of modern chiral synthesis applications. Its utility in enantioselective decarboxylative protonation and alkylation reactions provides efficient routes to valuable chiral propionate derivatives and molecules with quaternary stereocenters. Furthermore, enzymatic kinetic resolution offers a green and effective method for accessing its enantiopure forms. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to harness the full synthetic potential of this valuable chiral building block.
References
- 1. Enzymatic Enantioselective Decarboxylative Protonation of Heteroaryl Malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Asymmetric Allylic Alkylation of Alkyl-Substituted Allyl Reagents with Acyclic Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organocatalytic enantioselective decarboxylative protonation of α-alkyl-α-aryl malonate monoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization Strategies for the Analytical Quantification of 3-Ethoxy-2-methyl-3-oxopropanoic Acid
Abstract
This technical guide provides detailed application notes and protocols for the derivatization of 3-ethoxy-2-methyl-3-oxopropanoic acid, a bifunctional molecule possessing both a carboxylic acid and a β-keto-ester moiety. Direct analysis of this compound can be challenging due to its polarity and potential for thermal instability, particularly in gas chromatography (GC), and its lack of a strong chromophore for sensitive UV-Vis detection in high-performance liquid chromatography (HPLC). This document outlines tailored derivatization strategies to enhance volatility for GC analysis and to improve detectability for HPLC-based methods, thereby enabling robust and sensitive quantification in complex matrices for researchers, scientists, and drug development professionals.
Introduction to this compound and the Rationale for Derivatization
This compound (CAS 2985-33-3) is a specialty chemical intermediate with a molecular weight of 146.14 g/mol .[1] Its structure, featuring a carboxylic acid, an ester, and a ketone, makes it a versatile building block in organic synthesis. However, the analytical characterization of this molecule presents several challenges. The presence of the polar carboxylic acid group leads to low volatility and potential for thermal degradation, making direct GC analysis problematic.[2] Furthermore, the molecule lacks a significant chromophore, resulting in poor sensitivity when using standard UV-Vis detectors in HPLC.[3][4]
Derivatization, the process of chemically modifying an analyte, is a crucial strategy to overcome these limitations.[5][6] For GC analysis, derivatization aims to replace the active hydrogen of the carboxylic acid with a non-polar group, thereby increasing volatility and thermal stability.[7][8] For HPLC analysis, derivatization involves attaching a "tag" that imparts strong UV-absorbing (chromophore) or fluorescent (fluorophore) properties to the molecule, significantly enhancing detection sensitivity and selectivity.[3][9] This note details validated protocols for both GC and HPLC applications.
Derivatization for Gas Chromatography (GC) Analysis
The primary goal for GC derivatization is to mask the polar carboxylic acid functionality to improve the analyte's chromatographic behavior.[10] The two most effective and widely used methods for this purpose are silylation and alkylation (esterification).[2][11]
Protocol 1: Silylation for GC-MS Analysis
Silylation is a robust and popular derivatization technique where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[7][8] This transformation results in a derivative that is significantly more volatile and thermally stable.[12] For this compound, silylation of the carboxylic acid moiety is the target.
Causality of Experimental Choices:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is chosen. BSTFA is a powerful silylating agent, and the TMCS acts as a catalyst, especially for hindered or less reactive hydroxyl groups, ensuring a complete and rapid reaction.[10][12]
-
Solvent: A non-polar, aprotic solvent like pyridine or dimethylformamide (DMF) is used. Pyridine can also act as a catalyst and a scavenger for the acidic byproducts of the reaction.[13] DMF is an excellent solvent for a wide range of compounds.[13]
-
Temperature and Time: Heating accelerates the reaction to completion. A temperature of 60-80°C for 30-60 minutes is typically sufficient for complete derivatization of carboxylic acids.[13]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample containing this compound into a 2 mL autosampler vial. If the sample is in a volatile solvent, evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of pyridine (or DMF) to dissolve the sample.
-
Silylating Agent: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Data Summary Table:
| Parameter | Condition | Rationale |
| Reagent | BSTFA + 1% TMCS | Powerful silylating agent with catalyst for complete reaction.[10] |
| Solvent | Pyridine or DMF | Aprotic solvent, catalyst, and acid scavenger.[13] |
| Temperature | 70°C | Accelerates the reaction rate. |
| Time | 45 minutes | Ensures complete derivatization. |
Workflow Diagram:
Protocol 2: Alkylation (Esterification) for GC-FID/MS Analysis
Alkylation, specifically esterification, is another excellent method for derivatizing carboxylic acids.[11] This process converts the carboxylic acid into an ester, which is less polar and more volatile.[2] A common approach is the formation of methyl esters using reagents like boron trifluoride-methanol (BF3-Methanol) or by using diazomethane, though the latter is hazardous.[5]
Causality of Experimental Choices:
-
Reagent: BF3-Methanol (14% w/v) is a widely used and effective reagent for preparing methyl esters of fatty acids and other carboxylic acids. It acts as a strong Lewis acid catalyst.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the ester product.
-
Extraction: After the reaction, the non-polar methyl ester derivative is extracted into an organic solvent like hexane, leaving polar impurities and excess reagent in the aqueous/methanolic phase.
Experimental Protocol:
-
Sample Preparation: Place 1-10 mg of the sample into a screw-cap vial with a PTFE-lined cap.
-
Reagent Addition: Add 2 mL of 14% BF3-Methanol solution.
-
Reaction: Tightly cap the vial and heat at 100°C for 10-15 minutes.
-
Cooling: Cool the vial to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Shake vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the derivatized analyte.
-
Sample Transfer: Carefully transfer the upper hexane layer to a clean autosampler vial for GC analysis.
Data Summary Table:
| Parameter | Condition | Rationale |
| Reagent | 14% BF3-Methanol | Effective catalyst for methyl ester formation. |
| Temperature | 100°C | Drives the esterification reaction to completion. |
| Time | 10-15 minutes | Sufficient for complete reaction. |
| Extraction Solvent | Hexane | Selectively extracts the non-polar methyl ester. |
Workflow Diagram:
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC, derivatization aims to introduce a chromophore or fluorophore to allow for sensitive detection.[2][3] This is particularly useful for compounds like this compound that lack strong UV absorbance.
Protocol 3: UV-Vis Derivatization with p-Bromophenacyl Bromide (PBPB)
PBPB is an effective derivatization agent for carboxylic acids, forming phenacyl esters that have a strong UV absorbance around 254-260 nm.[2]
Causality of Experimental Choices:
-
Reagent: p-Bromophenacyl bromide (PBPB) reacts with the carboxylate anion to form a highly UV-active ester.
-
Catalyst: A crown ether (e.g., 18-crown-6) and a weak base (e.g., potassium carbonate) are used to facilitate the reaction in a non-aqueous solvent by enhancing the nucleophilicity of the carboxylate anion.[14]
-
Solvent: Acetonitrile is a common polar aprotic solvent for this type of reaction.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the sample (e.g., 1 mg) in 1 mL of acetonitrile in a reaction vial.
-
Reagent Addition: Add a 1.5-fold molar excess of PBPB and a 2-fold molar excess of potassium carbonate.
-
Catalyst Addition: Add a catalytic amount of 18-crown-6 (e.g., 0.1 molar equivalent).
-
Reaction: Cap the vial and heat at 80°C for 1 hour.
-
Cooling and Filtration: Cool to room temperature and filter the solution to remove excess potassium carbonate.
-
Analysis: The filtrate is ready for injection into the HPLC-UV system.
Data Summary Table:
| Parameter | Condition | Rationale |
| Reagent | p-Bromophenacyl bromide (PBPB) | Introduces a strong chromophore.[2] |
| Catalyst | 18-crown-6 / K2CO3 | Enhances nucleophilicity of the carboxylate.[14] |
| Solvent | Acetonitrile | Aprotic solvent suitable for the reaction. |
| Temperature | 80°C | Accelerates the reaction rate. |
Protocol 4: Fluorescence Derivatization with 9-Anthryldiazomethane (ADAM)
For trace-level analysis, fluorescence detection offers superior sensitivity compared to UV-Vis.[15][16] ADAM is a fluorescent labeling reagent that reacts with carboxylic acids to form highly fluorescent esters.[17]
Causality of Experimental Choices:
-
Reagent: ADAM is a fluorescent diazoalkane that reacts specifically with carboxylic acids without the need for a catalyst.[16]
-
Solvent: The reaction can be carried out in a mixture of methanol and an organic solvent like acetone or ethyl acetate to ensure solubility of both the analyte and the reagent.
-
Reaction Conditions: The reaction proceeds readily at room temperature, but care must be taken to protect the reaction from light as ADAM is light-sensitive.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent mixture (e.g., 500 µL of methanol:acetone 1:1 v/v) in a light-protected vial.
-
Reagent Addition: Add a freshly prepared solution of ADAM in acetone in a slight molar excess.
-
Reaction: Allow the reaction to proceed in the dark at room temperature for 1-2 hours.
-
Quenching: Add a small amount of a weak acid like acetic acid to quench any unreacted ADAM.
-
Analysis: The solution can be directly injected into the HPLC system with a fluorescence detector (Excitation ~365 nm, Emission ~412 nm).
Data Summary Table:
| Parameter | Condition | Rationale |
| Reagent | 9-Anthryldiazomethane (ADAM) | Introduces a highly fluorescent tag.[16] |
| Solvent | Methanol:Acetone | Ensures solubility of reactants. |
| Conditions | Room Temperature, Dark | Mild conditions, protects light-sensitive reagent. |
| Detection | Fluorescence (Ex/Em ~365/412 nm) | Provides high sensitivity. |
Workflow Diagram:
References
- 1. This compound | 2985-33-3 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma [mdpi.com]
- 5. weber.hu [weber.hu]
- 6. researchgate.net [researchgate.net]
- 7. Silylation Reagents - Regis Technologies [registech.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. welch-us.com [welch-us.com]
- 10. gcms.cz [gcms.cz]
- 11. insung.net [insung.net]
- 12. phoenix-sci.com [phoenix-sci.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Researcher's Guide to the Saponification of Diethyl 2-Methylmalonate
Introduction: The Synthetic Utility of 2-Methylmalonic Acid
Diethyl 2-methylmalonate is a pivotal diester in organic synthesis, serving as a versatile building block for more complex molecular architectures.[1] Its true value is often unlocked through hydrolysis, which cleaves the two ester groups to yield 2-methylmalonic acid. This dicarboxylic acid is a direct precursor in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and antiepileptic agents, as well as other specialty chemicals.[1][2]
The conversion is typically achieved via ester hydrolysis, a reaction that can be catalyzed by either acid or base.[3][4][5] While acid-catalyzed hydrolysis is a viable option, it is a reversible process that requires a large excess of water to drive the reaction equilibrium towards the products.[3][5] In contrast, base-mediated hydrolysis, or saponification, is an irreversible reaction that proceeds to completion, making it the preferred method for achieving high yields in a laboratory setting.[5][6]
This guide provides a detailed experimental protocol for the saponification of diethyl 2-methylmalonate, focusing on the practical considerations and chemical principles that ensure a successful and reproducible outcome. We will delve into the causality behind each step, from the initial reaction setup to the final isolation of the purified 2-methylmalonic acid, providing the in-depth insights required for both novice and experienced researchers.
The Chemistry: Mechanism of Saponification
Saponification is a two-stage process. The first and rate-determining step is the nucleophilic acyl substitution, where a hydroxide ion (from NaOH or KOH) attacks one of the electrophilic ester carbonyl carbons. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide anion as the leaving group and forming the carboxylate. The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This final, irreversible step is the driving force for the entire process, ensuring the reaction goes to completion.[6]
A critical consideration in the hydrolysis of any malonic ester derivative is the thermal stability of the resulting dicarboxylic acid. Substituted malonic acids are susceptible to decarboxylation (loss of CO₂) upon heating, which in this case would lead to the formation of propanoic acid as an undesired byproduct.[7] Therefore, the workup procedure is designed to avoid excessive heat after the 2-methylmalonic acid has been protonated.
Experimental Protocol: From Diester to Diacid
This protocol details the saponification of diethyl 2-methylmalonate using potassium hydroxide, followed by an acidic workup and extraction.
Materials & Equipment
Reagents:
-
Diethyl 2-methylmalonate (C₈H₁₄O₄)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH), 200 proof
-
Deionized water (H₂O)
-
Concentrated Hydrochloric acid (HCl), ~12 M
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
pH indicator paper
Equipment:
-
Round-bottom flasks (appropriate sizes)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Glass funnel and filter paper
-
Ice bath
Quantitative Data Summary
The following table provides reagent quantities for a representative reaction scale. These can be adjusted as needed.
| Reagent | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Diethyl 2-methylmalonate | 174.19 | 10.0 | 57.4 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 7.7 | 137.8 | ~2.4 |
| Ethanol (EtOH) | - | 50 mL | - | - |
| Deionized Water | - | 50 mL | - | - |
| Conc. Hydrochloric Acid (HCl) | - | As needed | - | - |
| Ethyl Acetate (for extraction) | - | ~150 mL | - | - |
Scientist's Note: A slight excess of the hydroxide base (e.g., 2.2 to 2.5 equivalents) is used to ensure complete hydrolysis of both ester groups and to account for any potential titration of atmospheric CO₂.
Step-by-Step Methodology
Part 1: Saponification Reaction
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 7.7 g of potassium hydroxide in 50 mL of deionized water. Once dissolved, add 50 mL of ethanol. Stir the solution until it is homogeneous.
-
Causality Explainer: An ethanol/water co-solvent system is employed because it effectively dissolves both the organic ester starting material and the inorganic hydroxide base, creating a single phase for the reaction to proceed efficiently.[6]
-
-
Reaction Initiation: To the stirred KOH solution, add 10.0 g of diethyl 2-methylmalonate. Equip the flask with a reflux condenser.
-
Heating to Reflux: Place the flask in a heating mantle and heat the mixture to a gentle reflux (approximately 80-90°C). Maintain the reflux with continuous stirring for 2-4 hours.
-
Monitoring the Reaction: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
Part 2: Product Isolation and Purification
-
Cooling and Solvent Removal: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
-
Expert Insight: Removing the alcohol solvent before acidification is crucial. It prevents the possibility of acid-catalyzed re-esterification of the product with ethanol and improves the efficiency of the subsequent aqueous extraction.
-
-
Acidification: Place the flask containing the aqueous residue in an ice bath. Slowly and carefully add concentrated HCl dropwise with vigorous stirring. Periodically check the pH of the solution with indicator paper. Continue adding acid until the solution is strongly acidic (pH 1-2).
-
Causality Explainer: The product of the saponification is the potassium salt of 2-methylmalonic acid, which is soluble in water. Acidification protonates the dicarboxylate to form the neutral 2-methylmalonic acid, which is less soluble in water and can be extracted into an organic solvent.[6] The process is highly exothermic and must be done in an ice bath to control the temperature.
-
-
Extraction: Transfer the acidified aqueous mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate. Combine the organic layers.
-
Expert Insight: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
-
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate. Swirl the flask for several minutes, then filter the solution to remove the drying agent.
-
Final Isolation: Remove the ethyl acetate from the filtrate using a rotary evaporator. The remaining solid or viscous oil is the crude 2-methylmalonic acid. The product can be further purified by recrystallization if necessary.
Experimental Workflow Diagram
Caption: Workflow for the saponification and isolation of 2-methylmalonic acid.
Concluding Remarks
The protocol described herein provides a robust and reliable method for the hydrolysis of diethyl 2-methylmalonate. By understanding the chemical principles behind each step—from the irreversible nature of saponification to the thermal lability of the diacid product—researchers can consistently achieve high yields of 2-methylmalonic acid. This foundational procedure enables the efficient production of a key synthetic intermediate, paving the way for further discoveries in drug development and materials science.
References
- 1. Diethyl methylmalonate | 609-08-5 [chemicalbook.com]
- 2. Preparation method of diethyl methylmalonate by taking heteropolyacid as catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 3. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
- 4. web.viu.ca [web.viu.ca]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 3-Ethoxy-2-methyl-3-oxopropanoic acid Synthesis
Welcome to the technical support center for the synthesis of 3-ethoxy-2-methyl-3-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues leading to low yields in this multi-step synthesis. The primary route for synthesizing this compound is a variation of the malonic ester synthesis, which involves the alkylation of diethyl malonate followed by selective hydrolysis.[1][2] Each step presents unique challenges that can impact the overall yield. This document will address these potential pitfalls in a question-and-answer format, offering explanations grounded in reaction mechanisms and providing actionable, field-proven solutions.
Understanding the Synthesis Pathway
The synthesis of this compound typically proceeds in two key stages:
-
Alkylation: Diethyl malonate is deprotonated with a suitable base to form a nucleophilic enolate, which then undergoes an SN2 reaction with a methylating agent (e.g., methyl iodide) to form diethyl 2-methylmalonate.[3]
-
Selective Monohydrolysis: One of the two ester groups of diethyl 2-methylmalonate is selectively hydrolyzed to a carboxylic acid, yielding the final product.[4][5]
This seemingly straightforward process can be complicated by side reactions and suboptimal conditions at each stage.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Alkylation Step (Diethyl Malonate to Diethyl 2-methylmalonate)
Q1: My alkylation reaction is producing a significant amount of a higher molecular weight byproduct, and my starting material is being consumed. What's happening?
A1: The most common side-product in the alkylation of diethyl malonate is the dialkylated product , diethyl 2,2-dimethylmalonate.[6][7][8] This occurs because the mono-alkylated product, diethyl 2-methylmalonate, still has a slightly acidic proton on the α-carbon. The base in the reaction can deprotonate this product, forming a new enolate that reacts with another equivalent of the methylating agent.[6]
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight excess of diethyl malonate relative to the methylating agent to increase the probability of the methylating agent reacting with the starting material's enolate.[2][6]
-
Slow Addition of Alkylating Agent: Adding the methylating agent slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.[6]
-
Choice of Base: While sodium ethoxide in ethanol is common, ensure the base is fully dissolved and the stoichiometry is carefully controlled.[3] Using a less reactive base or precisely one equivalent can sometimes mitigate over-alkylation, but this may also slow down the desired reaction.[6]
-
Purification: Careful fractional distillation or column chromatography is often necessary to separate the mono- and di-alkylated products due to their similar boiling points.[3]
Q2: My yield is low, and I've noticed the formation of a gaseous byproduct. What could be the cause?
A2: This issue often points to a competing E2 elimination reaction of your alkylating agent.[7] The basic conditions required for deprotonating diethyl malonate can also promote the elimination of HX from the alkyl halide. While this is less of a concern with methyl halides, it becomes more significant with secondary and tertiary halides.[6]
Troubleshooting Strategies:
-
Alkylating Agent: Ensure you are using a primary methyl halide (e.g., methyl iodide or methyl bromide) as they are least prone to elimination.[3][6]
-
Temperature Control: Running the reaction at the lowest effective temperature can help to favor the SN2 substitution over elimination.
Q3: I'm observing a mixture of ethyl and other alkyl esters in my product mixture. What is the source of this contamination?
A3: This is likely due to transesterification .[7] If the alkoxide base used for deprotonation does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide with diethyl malonate), an equilibrium can be established, leading to a mixture of esters.[7][9]
Troubleshooting Strategy:
-
Matching Base and Ester: Always use an alkoxide base that corresponds to the ester's alkyl group. For diethyl malonate, use sodium ethoxide (NaOEt) in ethanol.[9]
Caption: Common side reactions during the alkylation of diethyl malonate.
Part 2: Selective Monohydrolysis Step
Q4: The hydrolysis of my diethyl 2-methylmalonate is giving me a mixture of the starting material, the desired mono-acid, and the di-acid. How can I improve the selectivity?
A4: Achieving selective monohydrolysis of a symmetric diester is a common challenge.[10][11] Standard saponification with excess base at elevated temperatures will readily hydrolyze both ester groups, leading to the formation of 2-methylmalonic acid.[12] The key to high selectivity is precise control of reaction conditions.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use approximately 1.0-1.2 equivalents of base (e.g., NaOH or KOH).[13] | Using one equivalent of base favors the formation of the mono-carboxylate, which is less susceptible to further hydrolysis than the starting diester.[10] |
| Temperature | Maintain a low temperature, typically 0°C.[4] | Lower temperatures slow down the rate of the second hydrolysis, increasing the selectivity for the mono-acid.[4] |
| Solvent System | A THF-water co-solvent system is highly effective.[4][5] | This semi-two-phase system has been shown to provide clean reactions and high yields of the half-ester.[4] Classical alcohol-based solvents can lead to more complex mixtures.[4] |
| Reaction Time | Monitor the reaction closely (e.g., by TLC) and quench it once the starting material is consumed. | Prolonged reaction times, even at low temperatures, can lead to the formation of the di-acid.[10] |
Q5: During workup and purification, I'm losing a significant amount of my product and observing gas evolution. What is happening?
A5: Your product, this compound, is a substituted malonic acid, which is a type of β-keto acid. These compounds are susceptible to decarboxylation (loss of CO₂) upon heating or under acidic conditions.[14][15][16] The workup and purification steps, especially distillation at elevated temperatures, can trigger this decomposition.
Troubleshooting Strategies:
-
Mild Acidification: During the workup, acidify the reaction mixture carefully at low temperatures to protonate the carboxylate.
-
Avoid High Temperatures: Do not distill the final product. Purification should be performed using methods that avoid heat, such as crystallization or column chromatography at room temperature.
-
Storage: Store the purified product at low temperatures (e.g., -15°C) to prevent decomposition over time.[17] Beta-keto acids are known to be unstable.[14][16]
Caption: Decarboxylation of the final product leading to yield loss.
Q6: Can I use acidic conditions for the hydrolysis step?
A6: While acidic hydrolysis is a standard method for converting esters to carboxylic acids, it is generally not recommended for this synthesis.[12] The acidic conditions and elevated temperatures typically required for acidic hydrolysis would strongly promote the decarboxylation of the desired product as it is formed, leading to very low yields.[15][18]
Experimental Protocols
Protocol 1: Optimized Alkylation of Diethyl Malonate
-
To a solution of sodium ethoxide (1.0 eq) in absolute ethanol, add diethyl malonate (1.05 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Cool the mixture to 0°C and add methyl iodide (1.0 eq) dropwise over 1 hour, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude diethyl 2-methylmalonate by vacuum distillation.
Protocol 2: Selective Monohydrolysis of Diethyl 2-methylmalonate
-
Dissolve diethyl 2-methylmalonate (1.0 eq) in THF.
-
Cool the solution to 0°C in an ice bath.
-
Add a pre-cooled (0°C) aqueous solution of NaOH (1.1 eq) dropwise over 30 minutes.
-
Stir the mixture vigorously at 0°C and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding it to a cold (0°C) solution of dilute HCl, adjusting the pH to ~2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a temperature not exceeding 30°C.
-
The resulting crude this compound should be used immediately or stored at low temperature. Further purification, if necessary, should be done via low-temperature crystallization or flash chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Malonic Ester Synthesis [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 10. Practical selective monohydrolysis of bulky symmetric diesters [morressier.com]
- 11. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
- 15. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 16. homework.study.com [homework.study.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Temperature for Alkylation of 3-Ethoxy-2-methyl-3-oxopropanoic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing the alkylation of 3-ethoxy-2-methyl-3-oxopropanoic acid and its common precursor, diethyl methylmalonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mastering this synthetic step. The following troubleshooting guides and FAQs directly address specific issues you may encounter, with a focus on the critical role of reaction temperature.
Introduction: The Central Role of Temperature in Malonic Ester Alkylation
The alkylation of malonic esters is a cornerstone of organic synthesis, enabling the formation of α-substituted carboxylic acids through a robust C-C bond-forming reaction.[1][2] The process involves the deprotonation of the acidic α-hydrogen to form a nucleophilic enolate, followed by an SN2 reaction with an alkyl halide.[3][4] While the substrate , this compound (monoethyl methylmalonate), or its more common diester precursor, diethyl methylmalonate, already possesses one α-substituent, the principles for adding a second alkyl group remain the same.
Temperature is arguably the most critical parameter in this reaction. It governs not only the reaction rate but also the delicate balance between the desired alkylation and a host of potential side reactions.[5] Precise temperature control is essential for maximizing yield, ensuring purity, and achieving reproducible results.[6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My alkylation reaction is giving a low yield. How do I know if the temperature is the problem?
Low yields are a common issue and can often be traced back to suboptimal temperature control.[7] The temperature affects the reaction in two primary ways:
-
Temperature Too Low: If the reaction temperature is too low, the activation energy for the SN2 reaction may not be overcome, leading to an incomplete or stalled reaction.[8] This is particularly true for less reactive alkylating agents like alkyl chlorides or sterically hindered primary halides. You will observe a significant amount of unreacted starting material even after extended reaction times.
-
Temperature Too High: Conversely, excessive heat can trigger or accelerate undesirable side reactions. This leads to the consumption of starting materials and the desired product, ultimately lowering the isolated yield. Common issues include:
-
Increased Dialkylation: The mono-alkylated product can be deprotonated and react again.[9]
-
Elimination (E2) Reactions: Secondary and tertiary alkyl halides are prone to elimination at higher temperatures, forming alkenes instead of the desired substitution product.[9]
-
Reagent Decomposition: The enolate or the alkylating agent may degrade at elevated temperatures.
-
Troubleshooting Steps:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of your starting material.
-
Identify byproducts: If new spots appear on TLC or new peaks in the GC trace, they likely correspond to side products.
-
Adjust accordingly: If starting material remains, consider gradually increasing the temperature. If side products dominate, the temperature is likely too high and should be lowered.
Q2: I'm observing a significant amount of dialkylated byproduct. How can temperature help minimize this?
Dialkylation is a major drawback of the malonic ester synthesis, occurring when the mono-alkylated product is deprotonated and undergoes a second alkylation.[2] Since the mono-alkylated ester still has an acidic proton, this is a persistent challenge.[10]
Temperature plays a direct role. The second alkylation is also a chemical reaction with its own activation energy. Higher temperatures provide more energy to the system, increasing the rate of this subsequent deprotonation and alkylation, thus favoring the formation of the dialkylated product.
Optimization Strategy:
-
Lower the temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) will slow down both the first and second alkylation steps. However, it often slows the undesired second alkylation more significantly, improving the selectivity for the mono-alkylated product.
-
Combine with other strategies: For best results, couple temperature control with other methods to suppress dialkylation, such as using a slight excess of the malonic ester relative to the base and alkylating agent.[11]
Q3: What is a good starting temperature for my optimization experiments?
A robust starting point for the alkylation of a malonic ester derivative is to perform the enolate formation and alkyl halide addition at a reduced temperature, followed by a gradual warming period.
-
Enolate Formation: Begin by forming the enolate at 0 °C . This allows for controlled deprotonation while minimizing potential side reactions.
-
Alkylation: Add the alkylating agent slowly at 0 °C , then allow the reaction to slowly warm to room temperature and stir for several hours to overnight.[12]
This approach balances reaction rate and selectivity. The initial low temperature controls the exothermic deprotonation and the initial phase of the SN2 reaction, while the gradual warming provides the necessary energy for the reaction to proceed to completion without aggressively promoting side reactions.
Q4: When should I use very low temperatures, such as -78 °C?
Using a dry ice/acetone bath to achieve -78 °C is a common practice in enolate chemistry, typically to exert kinetic control over a reaction.[13] For the alkylation of a symmetric substrate like diethyl methylmalonate, the primary reasons to use such a low temperature are:
-
High Reactivity: When using highly reactive alkylating agents (e.g., allylic or benzylic halides, methyl iodide), the reaction can be very fast and exothermic.[4] Starting at -78 °C ensures maximum control and prevents localized heating that could lead to side products.
-
Substrate Sensitivity: If your substrate or desired product is thermally sensitive, maintaining a very low temperature throughout the reaction can prevent decomposition.
-
Maximizing Selectivity: In cases where even trace amounts of byproducts are unacceptable, the reduced thermal energy at -78 °C can significantly suppress almost all side reactions, including O-alkylation and elimination.[6][8]
Q5: Is it ever appropriate to heat the reaction?
Yes, gentle heating (e.g., 40-60 °C) may be necessary, but it should be approached with caution and as a final optimization step. Heating is typically required when:
-
Using unreactive primary alkyl halides , such as ethyl bromide or propyl chloride. These electrophiles have a higher activation energy for the SN2 reaction.[4]
-
The reaction stalls at room temperature, with a significant amount of starting material remaining after 12-24 hours.
If heating is required, it is crucial to have already established that side reactions are minimal at lower temperatures and to monitor the reaction closely for the appearance of byproducts.
Summary of Temperature Effects on Alkylation
| Temperature Range | Expected Outcome on Yield | Dialkylation Risk | Elimination (E2) Risk | Recommended For |
| -78 °C | May be low due to slow reaction rate | Very Low | Very Low | Highly reactive alkyl halides (e.g., allyl/benzyl bromide, MeI); sensitive substrates.[6][13] |
| 0 °C to Room Temp | Generally optimal for many systems | Moderate | Low (with primary halides) | General starting point; primary alkyl iodides and bromides.[12] |
| > Room Temp (Heating) | Can increase if reaction is slow | High | High (especially with hindered halides) | Unreactive alkyl halides (e.g., primary alkyl chlorides/bromides). |
Visual Workflow for Temperature Optimization
The following diagram outlines a logical workflow for systematically optimizing the reaction temperature for your specific substrate and alkylating agent.
References
- 1. The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis - Chad's Prep® [chadsprep.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 5. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 11. Malonic Ester Synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stabilizing 3-Ethoxy-2-methyl-3-oxopropanoic Acid in Solution
Welcome to the technical support center for 3-Ethoxy-2-methyl-3-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution. As a β-keto acid, this compound is susceptible to degradation, which can impact experimental reproducibility and the overall success of your research. This document will equip you with the knowledge to mitigate these challenges.
Understanding the Instability of this compound
This compound, also known as monoethyl methylmalonate, possesses a chemical structure that makes it prone to two primary degradation pathways in solution: decarboxylation and hydrolysis.
-
Decarboxylation: This is a common degradation route for β-keto acids, where the carboxylic acid group is lost as carbon dioxide (CO₂). This reaction is often accelerated by heat and acidic conditions.
-
Hydrolysis: The ester group can be hydrolyzed to yield methylmalonic acid and ethanol. This process can be catalyzed by both acids and bases.
A key factor influencing the stability of this compound is its pKa of approximately 2.96[1]. At pH values above its pKa, the molecule will exist predominantly in its deprotonated (carboxylate anion) form, which is significantly more resistant to decarboxylation.
Troubleshooting Guide & FAQs
Here are some common issues encountered during experiments with this compound and how to address them.
Q1: My experimental results are inconsistent, and I suspect the compound is degrading. What are the first things I should check?
A1: Inconsistent results are often the first sign of compound instability. The two most critical factors to investigate are pH and temperature .
-
pH of your solution: Given the pKa of ~2.96, an acidic environment (pH < 4) will favor the protonated form, which is more susceptible to decarboxylation. Ensure your solution is buffered to a neutral or slightly alkaline pH.
-
Temperature: Elevated temperatures significantly accelerate both decarboxylation and hydrolysis. Always prepare and store solutions of this compound at low temperatures.
Q2: What is the optimal pH for storing solutions of this compound?
A2: To minimize degradation, a pH range of 6.5 to 7.5 is recommended. In this range, the carboxylic acid group will be deprotonated, forming the more stable carboxylate anion, which disfavors decarboxylation. While more alkaline conditions (pH > 8) would also prevent decarboxylation, they can increase the rate of ester hydrolysis. Therefore, a neutral to slightly alkaline pH offers the best compromise for overall stability.
Q3: Which buffer system should I use to maintain the optimal pH?
A3: Phosphate and citrate buffers are excellent choices for maintaining a stable pH in the recommended range.
-
Phosphate Buffer (pH 6.5-7.5): This is a widely used biological buffer that is highly effective in this pH range.
-
Citrate Buffer (pH 6.0-6.5): This is another suitable option, particularly if you need to avoid phosphate in your experimental system.
Refer to the "Experimental Protocols" section for detailed instructions on preparing these buffers.
Q4: I need to use an organic solvent for my experiment. Which solvents are most compatible with this compound?
A4: When using organic solvents, it's crucial to select those that are aprotic and have low water content to minimize hydrolysis and other potential reactions.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Generally a good choice for stock solutions due to its aprotic nature.
-
Acetonitrile (ACN): Another suitable aprotic solvent.
-
Tetrahydrofuran (THF): Can be used, but ensure it is anhydrous.
-
-
Solvents to Use with Caution:
-
Alcohols (e.g., Ethanol, Methanol): These can participate in transesterification reactions, especially in the presence of acid or base catalysts. If their use is unavoidable, ensure conditions are strictly neutral and anhydrous.
-
-
Solvents to Avoid:
-
Protic solvents with acidic or basic impurities.
-
Always use high-purity, anhydrous solvents when possible.
Q5: How should I store stock solutions of this compound?
A5: For long-term stability, stock solutions should be stored at -80°C . For short-term storage (a few days), -20°C is acceptable. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes.
Visualizing Degradation Pathways
To better understand the stability challenges, the following diagrams illustrate the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
Quantitative Stability Data
The following table provides an overview of the stability of this compound under various conditions. These are illustrative values based on the known behavior of β-keto acids.
| Condition | Parameter | Value/Recommendation | Impact on Stability |
| pH | Optimal Range | 6.5 - 7.5 | Minimizes both decarboxylation and hydrolysis. |
| Acidic (pH < 4) | High Degradation | Promotes rapid decarboxylation. | |
| Alkaline (pH > 8) | Moderate Degradation | Increases the rate of ester hydrolysis. | |
| Temperature | Long-term Storage | -80°C | Significantly slows all degradation pathways. |
| Short-term Storage | -20°C | Suitable for a few days. | |
| Room Temperature | Very Low Stability | Rapid degradation is expected. | |
| Solvent | Aprotic (e.g., DMSO) | Good Stability | Minimizes solvent-mediated degradation. |
| Protic (e.g., Ethanol) | Use with Caution | Potential for transesterification. |
Experimental Protocols
Protocol 1: Preparation of Stability-Optimized Buffers
A. 0.1 M Phosphate Buffer (pH 7.0)
-
Prepare Stock Solutions:
-
Solution A (0.1 M NaH₂PO₄): Dissolve 1.20 g of sodium phosphate monobasic in deionized water to a final volume of 100 mL.
-
Solution B (0.1 M Na₂HPO₄): Dissolve 1.42 g of sodium phosphate dibasic in deionized water to a final volume of 100 mL.
-
-
Mix Stock Solutions: Combine 39 mL of Solution A with 61 mL of Solution B.
-
Verify pH: Use a calibrated pH meter to check the pH. Adjust with small additions of Solution A or B if necessary to reach pH 7.0.
-
Sterilization: If required for your application, filter-sterilize the buffer through a 0.22 µm filter.
B. 0.1 M Citrate Buffer (pH 6.5)
-
Prepare Stock Solutions:
-
Solution A (0.1 M Citric Acid): Dissolve 2.10 g of citric acid monohydrate in deionized water to a final volume of 100 mL.
-
Solution B (0.1 M Sodium Citrate): Dissolve 2.94 g of sodium citrate dihydrate in deionized water to a final volume of 100 mL.
-
-
Mix Stock Solutions: Combine 35.5 mL of Solution A with 64.5 mL of Solution B.
-
Verify pH: Use a calibrated pH meter to confirm the pH is 6.5. Adjust with small additions of Solution A or B as needed.
-
Sterilization: Filter-sterilize if necessary.
Protocol 2: Monitoring Stability by HPLC
This protocol provides a general method for monitoring the degradation of this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Dilute your sample in the mobile phase starting conditions (90% A, 10% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and monitor the peak area of the parent compound over time. The appearance of new peaks may indicate the formation of degradation products.
-
Protocol 3: Analysis by GC-MS after Derivatization
Due to its low volatility, this compound requires derivatization for GC-MS analysis. Silylation is a common and effective method.
-
Derivatization (Silylation):
-
Evaporate the solvent from your sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Hold at 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detection: Scan from m/z 50 to 500.
-
Caption: Analytical workflow for stability monitoring.
References
Challenges in the decarboxylation of substituted 3-Ethoxy-2-methyl-3-oxopropanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for challenges in the synthesis of substituted carboxylic acids. This guide is specifically designed for researchers, scientists, and drug development professionals working on the decarboxylation of complex malonic acid derivatives, such as substituted 3-Ethoxy-2-methyl-3-oxopropanoic acids. We understand the nuances and frustrations that can arise when reactions do not proceed as planned. This resource provides in-depth, mechanism-driven troubleshooting advice and validated protocols to help you navigate these challenges effectively.
Section 1: Understanding the Core Mechanisms
A successful experiment begins with a solid understanding of the underlying chemical principles. The decarboxylation of your target molecule, a substituted malonic acid monoester, typically proceeds via one of two primary pathways. The choice of pathway is often dictated by the stability of your substrate and the desired reaction conditions.
Pathway A: The Classical Approach (Hydrolysis & Thermal Decarboxylation)
The traditional method involves two discrete steps:
-
Saponification: The remaining ethyl ester is first hydrolyzed under basic conditions to yield a disubstituted malonic acid.[1][2]
-
Decarboxylation: Upon heating, this β-dicarboxylic acid readily loses a molecule of CO₂ through a cyclic, six-membered transition state to form an enol, which quickly tautomerizes to the final substituted propanoic acid product.[3][4][5]
The rate-limiting step is often the formation of this cyclic intermediate, which can be influenced by the steric bulk of the substituents at the α-carbon.
Caption: Mechanism of thermal decarboxylation via a cyclic transition state.
Pathway B: The Krapcho Decarboxylation
For substrates that are sensitive to harsh acidic or basic conditions, or are sterically hindered, the Krapcho decarboxylation is a powerful alternative.[6][7] This reaction is typically performed in a dipolar aprotic solvent (like DMSO) with a salt (such as LiCl or NaCl) at high temperatures.[6][8] It proceeds via a different mechanism:
-
SN2 Attack: A halide ion (e.g., Cl⁻) acts as a nucleophile, attacking the ethyl group of the ester in an SN2 fashion.
-
Intermediate Formation: This generates an intermediate carboxylate, along with ethyl chloride.
-
Decarboxylation: The carboxylate then loses CO₂ to form a stabilized carbanion.
-
Protonation: The carbanion is protonated by a trace amount of water in the solvent to give the final product.
A key advantage of the Krapcho reaction is that it often proceeds under near-neutral conditions and can selectively remove one ester group from a diester if desired.[6][7][9]
Caption: SN2-mediated mechanism of the Krapcho decarboxylation.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the decarboxylation of substituted malonic esters.
Problem Area: Reaction Failure or Incomplete Conversion
Q1: My thermal decarboxylation is stalling or not proceeding to completion, even at reflux. What factors should I investigate?
A1: This is a frequent challenge, often rooted in kinetics and steric hindrance. Here’s a systematic approach to troubleshooting:
-
Causality—Steric Hindrance: The classical thermal decarboxylation proceeds through a planar, cyclic transition state. If the 'R' group and the methyl group on the α-carbon are sterically demanding, they can create significant torsional strain, raising the activation energy for this transition state.[10] The reaction may require much higher temperatures or longer reaction times than expected.
-
Troubleshooting Steps:
-
Verify Hydrolysis: First, confirm that the initial saponification step went to completion. Use TLC or ¹H NMR to ensure no starting ester remains. Incomplete hydrolysis means you are trying to decarboxylate a more stable β-keto ester instead of the required β-keto acid.
-
Increase Temperature: If your solvent is boiling but the reaction is sluggish, consider switching to a higher-boiling solvent. Solvents like diphenyl ether (b.p. 259 °C) or Dowtherm A can be used, but be mindful of potential substrate decomposition.[11]
-
Consider an Alternative Pathway: If extreme temperatures are required, the risk of side reactions and decomposition increases. This is a strong indication that your substrate is better suited for a Krapcho decarboxylation , which does not rely on a sterically sensitive cyclic transition state.[6][7]
-
Q2: I'm observing incomplete hydrolysis (saponification) of my diethyl ester before the decarboxylation step. How can I resolve this?
A2: Incomplete hydrolysis is often due to steric hindrance around the ester carbonyl, preventing efficient nucleophilic attack by hydroxide.
-
Causality—Steric Shielding: Bulky substituents on the α-carbon can shield the electrophilic carbon of the ester, slowing down the rate of saponification.
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: The simplest solution is to prolong the reaction time or gently heat the hydrolysis mixture (e.g., to 40-60 °C) to provide more energy for the reaction to overcome the steric barrier.
-
Increase Base Stoichiometry: Use a larger excess of the base (e.g., 2.5-3.0 equivalents of NaOH or KOH) to drive the equilibrium toward the carboxylate product.
-
Change the Solvent System: Adding a co-solvent like THF or dioxane can improve the solubility of a nonpolar substrate in the aqueous base, increasing the effective concentration at the reaction interface.
-
Problem Area: Low Yields
Q3: My final yield of substituted propanoic acid is significantly lower than expected. Where could I be losing my product?
A3: Low yields can stem from multiple points in the experimental workflow. A systematic review of your procedure is essential.[12][13]
-
Causality—Compound Loss: Product can be lost due to incomplete reactions, competing side reactions, or physical loss during the workup and purification stages.
-
Troubleshooting Checklist:
| Stage | Potential Cause | Recommended Action |
| Reaction | Incomplete conversion | Monitor the reaction by TLC or GC-MS until the starting material is consumed. Extend reaction time if necessary. |
| Substrate/Product Decomposition | If the reaction mixture darkens significantly at high temperatures, decomposition may be occurring. Consider lowering the temperature and extending the time, or switch to a milder method like the Krapcho decarboxylation. | |
| Workup | Incomplete Extraction | The final carboxylic acid product may have some water solubility. Ensure the aqueous layer is extracted multiple times (3-4x) with an appropriate organic solvent (e.g., ethyl acetate, DCM). |
| Emulsion Formation | If an emulsion forms during extraction, it can trap the product. Try adding brine (saturated NaCl solution) to break the emulsion. | |
| Purification | Product Volatility | If your product has a low boiling point, it can be lost during solvent removal on a rotary evaporator. Use a lower bath temperature and carefully control the vacuum. |
| Loss on Silica Gel | Carboxylic acids can sometimes streak or irreversibly bind to silica gel. Consider eluting with a solvent mixture containing a small amount of acetic or formic acid (e.g., 0.5-1%) to improve recovery. Alternatively, purification by distillation may be more suitable. |
Problem Area: Side Product Formation
Q4: My NMR spectrum shows a byproduct that appears to be a dialkylated malonic ester. How can I prevent this?
A4: This byproduct is a common issue originating from the alkylation step of the malonic ester synthesis, which precedes the hydrolysis and decarboxylation.[14]
-
Causality—Incomplete First Alkylation: If the first alkylation of diethyl malonate does not go to completion, subsequent deprotonation and alkylation can occur on the unreacted starting material, leading to dialkylated species. More commonly, if a second alkylation is intended, some of the mono-alkylated product may remain.
-
Troubleshooting Steps:
-
Purify Before Hydrolysis: The most robust solution is to purify the substituted malonic ester intermediate after the alkylation step and before proceeding to hydrolysis and decarboxylation. This ensures you are starting with a clean, single compound.
-
Optimize Alkylation: Ensure stoichiometric control during the alkylation. Use of a slight excess of the alkylating agent can help drive the reaction to completion, but this must be balanced against the risk of dialkylation if not desired.
-
Q5: My substrate is sensitive to high heat and strong acid/base. Are there milder decarboxylation methods to minimize side reactions?
A5: Absolutely. This is the ideal scenario for employing the Krapcho decarboxylation.
-
Causality—Substrate Instability: Many complex molecules, particularly in drug development, contain functional groups that are not stable to the high temperatures or pH extremes of classical decarboxylation.
-
Solution—Krapcho Dealkoxycarbonylation:
-
Mild Conditions: The reaction is run under neutral conditions, avoiding strong acids or bases that could affect other functional groups.[7]
-
Reduced Decomposition: While temperatures are still high (typically 140-180 °C), the absence of harsh reagents often leads to cleaner reactions and higher yields for sensitive substrates.[6][15]
-
High Functional Group Tolerance: It is compatible with a wide range of functional groups that might not survive classical hydrolysis.[7]
-
Section 3: Detailed Experimental Protocols
Disclaimer: These are generalized protocols. Always perform a thorough risk assessment and adapt the procedure for your specific substrate and scale.
Protocol 1: Classical Two-Step Hydrolysis and Thermal Decarboxylation
-
Saponification:
-
In a round-bottom flask, dissolve the substituted 3-ethoxy-2-methyl-3-oxopropanoic acid derivative (1.0 eq) in ethanol (5-10 mL per gram of substrate).
-
Add an aqueous solution of sodium hydroxide (2.5 eq, dissolved in a minimal amount of water).
-
Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the starting ester is fully consumed (typically 2-12 hours).
-
-
Acidification:
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated HCl until the solution is strongly acidic (pH ~1). A precipitate of the dicarboxylic acid may form.
-
-
Extraction:
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Decarboxylation:
-
Concentrate the dried organic solution under reduced pressure to obtain the crude dicarboxylic acid.
-
Place the crude acid in a flask equipped with a condenser. Heat the flask in an oil bath to 150-180 °C. Vigorous bubbling (CO₂ evolution) should be observed.
-
Maintain the temperature until gas evolution ceases (typically 1-3 hours).
-
-
Purification:
-
Cool the reaction mixture. The crude product can be purified by distillation, recrystallization, or column chromatography as appropriate.
-
Protocol 2: One-Pot Krapcho Dealkoxycarbonylation
-
Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted this compound derivative (1.0 eq), lithium chloride (2.0-3.0 eq), and dimethyl sulfoxide (DMSO, 5-10 mL per gram of substrate).
-
Add a small amount of water (1.0-1.5 eq) to act as a proton source for the final step.
-
-
Reaction:
-
Heat the mixture in an oil bath to 160-180 °C.
-
Stir vigorously and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-8 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a significant amount of water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash thoroughly with water (to remove DMSO) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by distillation or column chromatography.
-
Section 4: Comparative Data Summary
| Parameter | Classical Method (Hydrolysis + Heat) | Krapcho Method |
| Key Reagents | NaOH/KOH, then strong acid (HCl) | LiCl (or other salt), H₂O |
| Solvent | Ethanol/Water, then neat or high-boiling solvent | DMSO, DMF (dipolar aprotic) |
| Temperature | Hydrolysis (25-100°C), Decarboxylation (150-200°C) | 140-190 °C |
| Reaction pH | Strongly basic, then strongly acidic | Near-neutral |
| Mechanism | Cyclic pericyclic transition state | SN2 dealkylation followed by loss of CO₂ |
| Best Suited For | Simple, sterically unhindered, robust substrates | Sterically hindered or base/acid-sensitive substrates |
| Common Issues | Incomplete hydrolysis, substrate decomposition | Difficult removal of high-boiling solvent (DMSO) |
Section 5: Troubleshooting Workflow
Use this decision tree to select the appropriate decarboxylation strategy.
References
- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. quora.com [quora.com]
- 11. fiveable.me [fiveable.me]
- 12. Troubleshooting [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
Technical Support Center: Column Chromatography of 3-Ethoxy-2-methyl-3-oxopropanoic Acid Derivatives
Welcome to the technical support center for the purification of 3-Ethoxy-2-methyl-3-oxopropanoic acid and its derivatives. These molecules, classified as β-keto esters and malonic acid derivatives, present unique challenges during silica gel column chromatography due to their acidic nature and potential for on-column instability. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal separation and recovery.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses the most common problems encountered during the column chromatography of acidic β-keto esters.
Q1: My compound is streaking or "tailing" significantly on the TLC plate and the column. What's causing this and how do I fix it?
A1: Peak tailing is a classic sign of strong, undesirable interactions between an acidic analyte and the stationary phase.
-
Causality: Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH). The carboxylic acid moiety of your compound can deprotonate and interact strongly with these sites via hydrogen bonding or ionic interactions, causing it to elute slowly and over a wide volume, resulting in a "tail".[1][2]
-
Solution 1: Add an Acidic Modifier to the Mobile Phase. The most common and effective solution is to add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[1][3][4] This serves two purposes:
-
It protonates the surface of the silica gel, reducing the number of available binding sites.
-
By Le Châtelier's principle, it ensures your acidic compound remains in its neutral, protonated form, which has a weaker interaction with the stationary phase.[5]
-
-
Solution 2: Change the Solvent System. Sometimes, the polarity of the solvent system itself can contribute to tailing. If you are using a hexanes/ethyl acetate system, consider switching to a solvent mixture that better solubilizes your compound, such as dichloromethane/methanol.[3]
Q2: I'm experiencing very low, or even zero, recovery of my compound from the column. Where is it going?
A2: This is a critical issue that can point to either irreversible binding or on-column decomposition.
-
Causality 1: Irreversible Adsorption. The same acidic interactions that cause tailing can, in extreme cases, lead to your compound permanently sticking to the silica gel.[4][6]
-
Causality 2: On-Column Decomposition. β-keto acids are known to be thermally and acid-labile, and can undergo decarboxylation.[7][8] The acidic environment of the silica gel can catalyze this or other decomposition pathways, destroying your product during the purification.[6][9][10]
-
Solution 1: Deactivate the Silica Gel. To mitigate the effects of silica's acidity, you can neutralize the most active sites before loading your compound. This is done by pre-flushing the packed column with a solvent system containing 1-3% triethylamine (Et₃N), followed by a flush with the regular mobile phase.[11][12][13] This creates a more inert surface for purification. See Protocol 2 for a detailed method.
-
Solution 2: Use an Alternative Stationary Phase. If your compound is highly acid-sensitive, silica gel may not be the best choice. Consider using a more neutral or basic stationary phase like alumina or Florisil.[13] For highly polar compounds, reversed-phase chromatography, where the most polar compounds elute first, can also be a powerful alternative.[13][14]
-
Solution 3: Perform a "Methanol Purge". If you suspect your compound is simply stuck, you can try flushing the column with a very polar solvent like 100% methanol after you've collected all other fractions. This will strip most strongly-bound polar compounds from the silica.[4]
Q3: I can't separate my target compound from a close-running impurity. How can I improve the resolution?
A3: Achieving good separation (resolution) is the primary goal of chromatography. If your spots are overlapping, you need to adjust the chromatographic conditions to exploit differences in the properties of the compounds.
-
Causality: Insufficient separation is due to either similar affinities of the compounds for the stationary phase in the chosen solvent system (poor selectivity) or excessive band broadening.
-
Solution 1: Optimize the Mobile Phase for an Ideal Rf. The retention factor (Rf) on a TLC plate is a crucial predictor of column behavior. For optimal separation, the Rf of your target compound should be between 0.2 and 0.35.[1][3] If the Rf is too high (>0.5), the compound will elute too quickly with poor separation. If it's too low (<0.15), the peak will broaden, also leading to poor resolution.[1]
-
Solution 2: Employ a Gradient Elution. Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the run.[11][15] This technique keeps the early-eluting peaks sharp and provides enough "push" to elute more strongly-bound compounds in a reasonable time, often dramatically improving separation.
Workflow: Method Development Decision Tree
The following diagram outlines a logical workflow for developing a purification method for your derivative.
Caption: Decision tree for chromatography method development.
Section 2: FAQs - Column Setup and Execution
Q4: My crude product is a sticky oil that won't dissolve in the non-polar solvent I want to start my column with. How do I load it?
A4: This is a very common problem. Loading the sample in a small volume of a strong (polar) solvent will cause severe band broadening and ruin your separation. The solution is "dry loading."
-
Rationale: Dry loading ensures your compound is introduced to the column in a very fine, evenly distributed band without the use of a strong solvent.
-
Method: Dissolve your crude mixture in a volatile solvent like dichloromethane or acetone. Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the flask. Remove the solvent by rotary evaporation until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[3][9][11] See Protocol 3 for a step-by-step guide.
Q5: How much silica gel should I use and what's the best way to pack the column?
A5: The amount of silica and proper packing are essential for good results.
-
Silica Amount: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample. For difficult separations, use a higher ratio.
-
Packing Method ("Slurry Packing"): This is the most reliable method to avoid air bubbles and channels, which destroy separation.[15]
-
Add your chosen mobile phase to the dry silica gel in a beaker to create a "slurry."
-
Place a small plug of cotton or glass wool at the bottom of your column, followed by a thin layer of sand.[3]
-
Pour the silica slurry into the column.
-
Use gentle air pressure or tapping to pack the silica into a uniform bed, draining the excess solvent until the solvent level is just at the top of the silica bed.
-
Carefully add a protective layer of sand on top of the silica bed to prevent disruption when you add more solvent.[9]
-
Table 1: Common Solvent Systems for Polar Acidic Compounds
| Solvent System | Polarity | Typical Use Case & Notes |
| Hexanes / Ethyl Acetate | Low to Medium | The standard starting point for many compounds. Good for resolving less polar impurities.[3] |
| Dichloromethane / Methanol | Medium to High | Excellent for more polar compounds that don't move in EtOAc systems. Methanol is a very strong eluent.[3] |
| Toluene / Ethyl Acetate | Low to Medium | Can provide different selectivity compared to aliphatic solvents like hexanes, sometimes improving separation of tricky spots.[3] |
| + 0.5-2% Acetic Acid | Modifier | Add to any of the above systems to reduce peak tailing of acidic compounds like yours.[1][3][4] |
| + 1-3% Triethylamine | Modifier | Used to deactivate the column before a run for acid-sensitive compounds. Do not typically run the entire column with it unless purifying basic compounds.[11][12] |
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Flash Chromatography (Slurry Packing)
-
Preparation: Choose a column of appropriate size. Place a cotton plug and a ~1 cm layer of sand at the bottom.
-
Make Slurry: In a beaker, mix the required amount of silica gel with your starting mobile phase until a pourable slurry is formed.
-
Pack Column: Pour the slurry into the column. Use a funnel to avoid coating the sides. Open the stopcock and drain solvent, collecting it for reuse. Gently tap the column to help the silica settle into a uniform bed.
-
Pressurize: Once most of the silica has settled, apply gentle, steady air pressure to the top of the column to compact the bed. Do not let the solvent level drop below the top of the silica.[3]
-
Add Sand: Once the bed is packed and the solvent is at the silica surface, carefully add a ~1-2 cm layer of sand to the top to protect the surface.[9]
-
Load Sample: Load your sample using either direct liquid loading (if soluble in the mobile phase) or the dry loading method (Protocol 3 ).
-
Elute: Carefully fill the column with the mobile phase and apply pressure to begin elution. Collect fractions and monitor by TLC.[1]
Protocol 2: Deactivation of Silica Gel with Triethylamine
-
Pack Column: Pack a silica gel column as described in Protocol 1 using your intended starting mobile phase (without any modifiers).
-
Prepare Deactivating Eluent: Create a solution of your mobile phase containing 1-3% triethylamine (Et₃N).[11][12]
-
Flush Column: Pass 1 to 2 column volumes (CV) of the Et₃N-containing eluent through the packed column. Discard this eluent. A column volume is the empty volume of the column occupied by the silica bed.
-
Re-equilibrate: Flush the column with another 1 to 2 CV of your pure mobile phase (without Et₃N) to remove any excess triethylamine.[12]
-
Proceed: The column is now deactivated and ready for sample loading and purification.
Protocol 3: Dry Loading Technique
-
Dissolve Sample: In a round-bottom flask, dissolve your crude sample (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 10-20 mL of dichloromethane).
-
Add Silica: Add silica gel (e.g., 1-2 g) to the flask, ensuring it is fully wetted by the solution.[9]
-
Evaporate: Connect the flask to a rotary evaporator and carefully remove the solvent. The goal is a completely dry, free-flowing powder of silica gel with your sample adsorbed onto it.[9][11] Caution: Bumping can occur. Introduce the vacuum slowly.
-
Load Column: Pack your column as usual (Protocol 1 ). Instead of adding a protective layer of sand first, carefully pour the dry-loaded silica onto the top of the column bed, forming a neat, level layer.
-
Protect: Add the protective layer of sand on top of your dry-loaded sample.[3]
-
Elute: Carefully add the mobile phase and proceed with the chromatography.
Workflow: Troubleshooting Poor Recovery
Caption: Troubleshooting flowchart for low compound recovery.
By understanding the acidic nature of your target molecule and its potential interactions with silica gel, you can proactively address common purification challenges. This guide provides the rationale and protocols to optimize your column chromatography for higher purity and yield.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Acidic compound / Si column tailing - Chromatography Forum [chromforum.org]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. aklectures.com [aklectures.com]
- 8. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. silicycle.com [silicycle.com]
- 13. Chromatography [chem.rochester.edu]
- 14. waters.com [waters.com]
- 15. m.youtube.com [m.youtube.com]
Identifying byproducts in the synthesis of 3-Ethoxy-2-methyl-3-oxopropanoic acid
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Ethoxy-2-methyl-3-oxopropanoic acid (also known as monoethyl methylmalonate). The successful synthesis of this monoester is often challenged by the formation of closely related byproducts. This document provides a comprehensive troubleshooting framework, structured in a question-and-answer format, to help you identify, understand, and mitigate the formation of these impurities, ensuring the synthesis of a high-purity target compound.
Overview of the Synthetic Pathway and Byproduct Origins
The most common and scalable synthesis of this compound is a two-stage process starting from diethyl malonate. Understanding this pathway is critical to diagnosing byproduct formation.
-
Stage 1: Alkylation. Diethyl malonate is deprotonated with a suitable base (typically sodium ethoxide) to form a nucleophilic enolate. This enolate is then alkylated with a methylating agent (e.g., methyl iodide) to produce diethyl methylmalonate.[1][2][3]
-
Stage 2: Selective Monohydrolysis. Diethyl methylmalonate is carefully hydrolyzed under controlled basic conditions to cleave one of the two ethyl ester groups, yielding the desired product, this compound.[4]
Each stage presents unique opportunities for side reactions. The following diagram illustrates the main synthetic route and the points at which key byproducts can emerge.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during synthesis and purification.
Question 1: My NMR spectrum shows unreacted starting material from the first step. Why wasn't all the diethyl malonate consumed?
Answer: The presence of unreacted diethyl malonate after the alkylation step typically points to one of three issues:
-
Insufficient Base: The deprotonation of diethyl malonate to its enolate is an equilibrium process. A full equivalent of a strong-enough base, like sodium ethoxide, is required to drive the reaction to completion. Using a weaker base or a substoichiometric amount will result in incomplete enolate formation and, consequently, unreacted starting material.
-
Inactive Alkylating Agent: The methylating agent (e.g., methyl iodide) may have degraded due to improper storage (exposure to light or moisture). Always use a fresh or properly stored reagent.
-
Low Reaction Temperature: While lower temperatures can help control side reactions, excessively low temperatures can slow the rate of alkylation to a point where the reaction does not reach completion in a reasonable timeframe.
Question 2: I've isolated a major byproduct with a boiling point very close to my intermediate, diethyl methylmalonate. What is it and how can I prevent it?
Answer: This is a classic sign of over-alkylation, resulting in the formation of diethyl dimethylmalonate . The boiling points of diethyl malonate, diethyl methylmalonate, and diethyl dimethylmalonate are very close, making separation by distillation extremely difficult.[1]
-
Causality: After the first methylation, the product (diethyl methylmalonate) still possesses one acidic proton on the alpha-carbon. If excess base or alkylating agent is present, or if the reaction conditions allow for equilibration, this proton can be removed to form a new enolate, which is then alkylated a second time.
-
Prevention Strategies:
-
Strict Stoichiometric Control: Use no more than one equivalent of the alkylating agent. It is often preferable to use a slight excess of diethyl malonate and separate it later than to deal with the over-alkylated product.
-
Controlled Reagent Addition: Add the alkylating agent slowly and at a controlled temperature (e.g., 0-5 °C) to the solution of the pre-formed enolate. This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.
-
Choice of Base: The base used must match the ester group (i.e., use ethoxide for ethyl esters). Using a different alkoxide, such as methoxide, can lead to transesterification, creating a complex mixture of methyl and ethyl esters which further complicates purification.[5][6]
-
Question 3: After the hydrolysis step, my aqueous workup is showing a highly polar impurity that is difficult to extract. What is this compound?
Answer: This impurity is almost certainly methylmalonic acid , the diacid formed from the complete hydrolysis of both ester groups.[4]
-
Causality: Selective monohydrolysis is a delicate process. If the reaction is run for too long, at too high a temperature, or with an excess of base (e.g., NaOH), both ester groups will be saponified. Methylmalonic acid is a dicarboxylic acid and is significantly more soluble in the aqueous phase than the desired monoester product.
-
Prevention Strategies:
-
Precise Base Equivalents: Use approximately one equivalent of the base (e.g., NaOH or KOH). Some protocols suggest using slightly less than one equivalent (e.g., 0.8-0.9 eq) to ensure some diester remains, which is easier to separate than the diacid.[4]
-
Temperature Control: Conduct the hydrolysis at a low temperature (e.g., 0-4 °C) to slow the rate of the second hydrolysis reaction.[4]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be quenched (e.g., by acidification) as soon as the starting diester is consumed or when the formation of the diacid becomes significant.
-
Question 4: During the final workup or upon heating, I observed gas evolution (bubbling) and my final yield was significantly lower than expected. What happened?
Answer: You have likely encountered decarboxylation . Malonic acid and its derivatives (including your target monoester and the over-hydrolyzed diacid) are β-dicarbonyl compounds, which are thermally unstable and readily lose carbon dioxide (CO₂) upon heating.[7][8]
-
Causality: The reaction proceeds through a cyclic, six-membered transition state, which is particularly favorable for this class of compounds.[7] The resulting product from the decarboxylation of methylmalonic acid or its monoester is propanoic acid .
-
Prevention Strategies:
-
Avoid High Temperatures: During workup, extractions, and solvent removal, always use reduced pressure and keep temperatures low (ideally below 50-60 °C).[9]
-
Controlled Acidification: When quenching the hydrolysis reaction, add the acid slowly and with cooling to manage the exotherm.
-
Prompt Isolation: Do not let the acidified aqueous solution or the isolated crude product sit for extended periods, especially at elevated temperatures.
-
Byproduct Identification and Analytical Workflow
A systematic approach is required to confidently identify and quantify impurities.
Summary of Potential Byproducts
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Stage | Key Identification Notes |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | Unreacted (Alkylation) | Lower retention time in GC/HPLC than methylated analogs. |
| Diethyl Dimethylmalonate | C₉H₁₆O₄ | 188.22 | Over-alkylation | Very similar polarity and boiling point to Diethyl Methylmalonate. |
| Methylmalonic Acid | C₄H₆O₄ | 118.09 | Over-hydrolysis | Highly polar, water-soluble. Broad -OH peak in ¹H NMR. |
| Propanoic Acid | C₃H₆O₂ | 74.08 | Decarboxylation | Volatile, characteristic carboxylic acid smell. |
Analytical Protocol
A robust analytical workflow is essential for quality control.
Step-by-Step Methodology:
-
Sample Preparation: Obtain a representative sample of your crude product after the aqueous workup and initial solvent removal.
-
¹H NMR Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Target Product Signature: Look for the characteristic quartet and triplet of the ethyl group (~4.2 and ~1.3 ppm), the quartet and doublet for the CH-CH₃ group (~3.5 and ~1.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
Byproduct Signatures:
-
Diethyl Methylmalonate (unreacted): Two identical sets of ethyl group signals. No carboxylic acid peak.
-
Diethyl Dimethylmalonate: A singlet for the two equivalent methyl groups (~1.5 ppm) and the characteristic ethyl ester signals.
-
Methylmalonic Acid: Will likely not be very soluble in CDCl₃. If present, it will show a very broad acid peak and signals for the CH-CH₃ group.
-
Propanoic Acid: A characteristic triplet and quartet pattern for the ethyl group attached to the carbonyl.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To separate volatile components and confirm their identity by their mass-to-charge ratio.
-
Procedure: The crude product can often be analyzed directly. Carboxylic acids may require derivatization (e.g., silylation with BSTFA) for better peak shape and volatility.
-
Interpretation:
-
Compare the retention times to those of authentic standards if available.
-
Analyze the mass spectrum for the molecular ion peak (M⁺) corresponding to the molecular weights listed in the table above.
-
Examine the fragmentation patterns, which are unique for each compound.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: Excellent for separating the polar components, particularly the target product from the diacid (methylmalonic acid).
-
Method: A reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol mobile phase, often with an acid modifier like formic acid or TFA, is typically effective.
-
Detection: UV detection is suitable as the carbonyl groups have a UV chromophore.
-
By systematically applying this troubleshooting logic and analytical workflow, researchers can efficiently identify the root cause of impurities in the synthesis of this compound and implement targeted process modifications to achieve a product of high purity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Ethoxy-2-methyl-3-oxopropanoic Acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 3-Ethoxy-2-methyl-3-oxopropanoic acid and similar mono-substituted malonic acid derivatives. The core challenge in this synthesis is often the undesired formation of a dialkylated byproduct, which complicates purification and reduces yield.[1][2][3] This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you achieve high selectivity for the desired mono-methylated product.
Troubleshooting Guide: Minimizing Dialkylation
This section addresses the most common issue encountered during the alkylation of diethyl malonate: the formation of the dialkylated side product, diethyl dimethylmalonate.
Q: My synthesis is producing a significant amount of diethyl dimethylmalonate as a byproduct. What are the root causes and how can I prevent this?
A: The formation of a dialkylated product is a classic challenge in malonic ester synthesis.[1][4] It occurs because the desired mono-alkylated product, diethyl methylmalonate, still possesses an acidic α-hydrogen. This proton can be removed by any remaining base, creating a new enolate that can react with a second molecule of the alkylating agent.[5][6][7]
Controlling the reaction to favor mono-alkylation hinges on manipulating the relative rates of two competing reactions: the alkylation of the starting material's enolate versus the alkylation of the product's enolate. Fortunately, the mono-alkylated product is both less acidic and more sterically hindered, which kinetically disfavors the second alkylation.[2][8][9] The key is to leverage these properties through careful control of stoichiometry, base selection, and reaction conditions.
Here are the primary strategies to ensure selective mono-methylation:
1. The Principle of Stoichiometric Control
The most straightforward method to suppress dialkylation is to manipulate the concentration of the reactants.
-
Use a Slight Excess of Diethyl Malonate: By using a slight excess of the starting material (e.g., 1.1 to 1.5 equivalents) relative to the base and the alkyl halide (1.0 equivalent each), you increase the statistical probability that the alkyl halide will encounter the enolate of the starting material rather than the enolate of the mono-alkylated product.[10][11][12]
-
Strict 1:1 Base-to-Ester Ratio: It is critical to use no more than one molar equivalent of the base relative to the diethyl malonate.[10] An excess of base will deprotonate the mono-alkylated product as it is formed, creating the substrate for the undesired second alkylation.
2. Mastering Reaction Conditions: Kinetic vs. Thermodynamic Control
Dialkylation is often the result of allowing the reaction to reach thermodynamic equilibrium, where the more stable (though undesired) products can form over time.[13] To favor the kinetically preferred mono-alkylated product, you must control the reaction environment.
-
Low Temperature: Running the reaction at a reduced temperature (e.g., 0 °C or below) slows down all reaction rates.[10][14] This is particularly effective at preventing the less favorable deprotonation and subsequent alkylation of the sterically hindered mono-alkylated intermediate.
-
Slow Reagent Addition: The alkylating agent (e.g., methyl iodide) should be added slowly and dropwise to the solution of the pre-formed enolate.[10] This maintains a very low concentration of the alkyl halide throughout the reaction, further minimizing the chance of a second alkylation event occurring before all the initial enolate is consumed.
3. Strategic Selection of Base and Solvent
The choice of base and solvent system is pivotal in controlling the reaction's outcome.
-
Irreversible Deprotonation (NaH in DMF): Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like anhydrous DMF or THF is a highly effective method.[10] NaH irreversibly deprotonates the diethyl malonate, driving the formation of the enolate to completion before the alkyl halide is added. This ensures no unreacted base is present to deprotonate the mono-alkylated product as it forms.
-
Classical Conditions (NaOEt in Ethanol): While common, using sodium ethoxide in ethanol creates a reversible equilibrium between the ester and its enolate.[5][15] This means that at any given time, the reaction mixture contains the starting material, the enolate, the product, and the base, which can lead to a higher probability of dialkylation. If using this system, strict adherence to stoichiometry and temperature control is paramount.
-
Milder Conditions (Phase-Transfer Catalysis): An alternative approach involves using a weaker base, such as potassium carbonate (K₂CO₃), in a biphasic system with a phase-transfer catalyst (PTC) like a quaternary ammonium salt.[10][16][17] This method often provides excellent selectivity for mono-alkylation under milder conditions and can be a greener alternative.[16]
Visualizing the Process
// Nodes Start [label="Diethyl Malonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Enolate1 [label="Initial Enolate\n(Resonance Stabilized)", fillcolor="#E8F0FE", fontcolor="#202124"]; MonoProduct [label="Desired Product:\nDiethyl Methylmalonate", fillcolor="#E6F4EA", fontcolor="#202124"]; Enolate2 [label="Product Enolate\n(Sterically Hindered)", fillcolor="#FCE8E6", fontcolor="#202124"]; DiProduct [label="Undesired Byproduct:\nDiethyl Dimethylmalonate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Enolate1 [label="+ Base (1 eq.)", color="#4285F4"]; Enolate1 -> MonoProduct [label="+ CH₃-X (1 eq.)\n(Fast, Desired Pathway)", color="#34A853"]; MonoProduct -> Enolate2 [label="+ Excess Base\n(Slow, Undesired Pathway)", style=dashed, color="#EA4335"]; Enolate2 -> DiProduct [label="+ CH₃-X", style=dashed, color="#EA4335"]; } dot Caption: Reaction pathways in diethyl malonate alkylation.
Detailed Experimental Protocols
Here are two validated protocols designed to maximize the yield of the mono-methylated product.
Protocol 1: High-Selectivity Mono-methylation using Sodium Hydride in DMF
This method leverages irreversible enolate formation to achieve excellent control.[10]
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent) to the stirred DMF.
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Add diethyl malonate (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation (cessation of hydrogen gas evolution).
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.0 equivalent) dropwise, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition, let the reaction stir at room temperature for 2-4 hours. Monitor the progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diethyl methylmalonate. Purify further by vacuum distillation.
Protocol 2: Mono-methylation using Phase-Transfer Catalysis (PTC)
This protocol uses milder conditions and avoids pyrophoric bases.[16][17]
-
Setup: To a round-bottom flask, add diethyl malonate (1.1 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 equivalents), and a suitable solvent like toluene or acetonitrile.
-
Alkylation: Add methyl iodide (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir vigorously for 4-8 hours, monitoring the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation.
Data Summary
| Parameter | Protocol 1 (NaH/DMF) | Protocol 2 (PTC/K₂CO₃) | Classical (NaOEt/EtOH) |
| Base Type | Strong, non-nucleophilic | Mild, inorganic | Strong, nucleophilic |
| Stoichiometry | Strict 1:1 (Base:Alkyl Halide) | Base in excess | Strict 1:1 recommended |
| Temperature | 0 °C to RT | 50-60 °C | 0 °C to RT |
| Selectivity | Very High | High | Moderate to High |
| Safety | Requires inert atmosphere; NaH is flammable | Milder, no pyrophoric reagents | Na metal is reactive |
| Workup | Aqueous quench required | Filtration of salts | Aqueous quench required |
Frequently Asked Questions (FAQs)
Q1: Why is the proton on the mono-alkylated product (diethyl methylmalonate) still acidic? A1: The remaining α-hydrogen on diethyl methylmalonate is still positioned between two electron-withdrawing carbonyl groups, which stabilize the conjugate base through resonance. However, the electron-donating nature of the newly added methyl group makes this proton less acidic (higher pKa) than the two α-hydrogens of the starting diethyl malonate.[9] This difference in acidity is a key factor that can be exploited to achieve selectivity.
Q2: Can I use a sterically hindered base like Lithium Diisopropylamide (LDA)? A2: Yes, LDA is an excellent base for enolate formation and is often used to favor the formation of the kinetic enolate.[14][18] Using one equivalent of LDA at low temperatures (-78 °C) would quantitatively and irreversibly form the initial enolate, providing excellent control and minimizing dialkylation, similar to the NaH protocol.[18][19] The main trade-offs are the need for cryogenic temperatures and the preparation or handling of the LDA solution.
Q3: Does the choice of methylating agent matter? A3: Yes. The reactivity of the alkylating agent follows the order R-I > R-Br > R-Cl for Sₙ2 reactions.[7] Methyl iodide is highly reactive and provides fast reaction times. However, for some systems, a less reactive agent like methyl bromide might offer slightly better control over dialkylation, albeit at the cost of a longer reaction time. Highly reactive agents should always be added slowly and at low temperatures.
Q4: I have successfully made diethyl methylmalonate. How do I get to the final product, this compound? A4: The final target is a malonic acid half-ester.[20][21][22] Obtaining this from diethyl methylmalonate requires the selective hydrolysis of only one of the two ethyl ester groups. This is a challenging transformation. A common method is saponification using exactly one equivalent of a base (like KOH in ethanol) at controlled temperature, followed by careful acidic workup. This process can, however, lead to a mixture of the starting diester, the desired mono-acid, and the fully hydrolyzed dicarboxylic acid, requiring careful purification. The subsequent decarboxylation step of the malonic acid synthesis is avoided to retain the carboxylic acid functionality.[23][24]
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US2894981A - Alkylation of malonic esters - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Malonic Ester Synthesis [organic-chemistry.org]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 15. echemi.com [echemi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 20. Page loading... [guidechem.com]
- 21. CAS 2985-33-3: this compound [cymitquimica.com]
- 22. This compound | 2985-33-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 23. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 24. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Ethoxy-2-methyl-3-oxopropanoic Acid and Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a cornerstone of efficient and successful organic synthesis. This guide offers an in-depth, objective comparison of the chemical reactivity of two valuable building blocks: 3-Ethoxy-2-methyl-3-oxopropanoic acid and diethyl malonate. By understanding their fundamental differences in structure, acidity, and reaction pathways, researchers can make more informed decisions to optimize synthetic routes and achieve desired molecular targets.
At a Glance: Structural and Physicochemical Properties
The reactivity of these compounds is fundamentally dictated by their distinct molecular architectures. Diethyl malonate is a symmetric diester, while this compound is a monoesterified, α-methylated malonic acid derivative. This seemingly subtle difference has profound implications for their chemical behavior.
| Property | This compound | Diethyl Malonate |
| Structure | ![]() | ![]() |
| Molecular Formula | C₆H₁₀O₄[1][2] | C₇H₁₂O₄[3][4] |
| Molar Mass | 146.14 g/mol [1][2] | 160.17 g/mol [3][4] |
| pKa (approx.) | ~2.96 (Carboxylic Acid H)[5] | ~13 (α-Protons) |
Note: The primary pKa listed for this compound is for the highly acidic carboxylic acid proton. The pKa of its α-proton is significantly higher and not readily deprotonated under standard conditions.
The Decisive Factor: Acidity and Enolate Formation
The most critical point of divergence in the reactivity of these two molecules is the nature of their acidic protons. This directly influences the ease and regioselectivity of enolate formation, the key step for many carbon-carbon bond-forming reactions.
-
Diethyl Malonate: The methylene protons (-CH₂-) situated between two electron-withdrawing ester groups are significantly acidic (pKa ≈ 13) compared to simple esters.[6] This allows for straightforward deprotonation using a moderately strong base, such as sodium ethoxide (NaOEt), to quantitatively form a resonance-stabilized enolate ion.[6] This enolate is a soft nucleophile, ideal for SN2-type alkylation reactions.
-
This compound: This molecule possesses two distinct acidic sites: the carboxylic acid proton (-COOH) and the α-proton (-CH-). The carboxylic acid proton is vastly more acidic (pKa ≈ 2.96) than the α-protons of diethyl malonate.[5] Consequently, any base will deprotonate the carboxylic acid first to form a carboxylate. Generating an enolate at the α-carbon would require a second equivalent of a very strong base, a process that is often inefficient and can lead to side reactions. The presence of the α-methyl group also introduces steric hindrance, further disfavoring reactions at this position.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption [label="Deprotonation Pathways", fontsize=10];
Comparative Reactivity in Key Synthetic Transformations
Diethyl malonate is the quintessential substrate for the malonic ester synthesis , a robust and versatile method for preparing substituted carboxylic acids.[7][8] The reaction proceeds through the facile formation of the enolate, followed by SN2 alkylation with a primary or secondary alkyl halide.[9][10] A second alkylation can be performed by repeating the deprotonation and alkylation steps.[7][10]
In contrast, This compound is a poor substrate for direct α-alkylation . The preferential deprotonation of the carboxylic acid prevents the formation of the necessary α-enolate. Attempting to use multiple equivalents of a strong base is often not practical for routine synthesis.
dot graph TD { rankdir=LR; node [shape=plaintext]; edge [color="#34A853"];
} caption [label="Workflow for Malonic Ester Synthesis", fontsize=10];
Both molecules can undergo decarboxylation (loss of CO₂), but the prerequisites and outcomes are different.
-
Diethyl Malonate Derivatives: Following alkylation and subsequent acid- or base-catalyzed hydrolysis of the ester groups, the resulting substituted malonic acid readily undergoes decarboxylation upon heating.[11][12] This is a crucial final step in the malonic ester synthesis, yielding the desired substituted carboxylic acid.[9][12] The reaction proceeds through a cyclic six-membered transition state.[10][12]
-
This compound: This compound is structurally analogous to a β-keto acid, which is a class of compounds known for facile decarboxylation.[13][14][15] Upon heating, it is expected to directly lose CO₂ from the carboxylic acid function, without the need for a prior hydrolysis step, to yield ethyl 2-methylpropanoate. This inherent reactivity makes it unsuitable as a stable precursor for more complex structures via the malonic ester pathway but useful if the resulting simple ester is the target.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption [label="Decarboxylation Comparison", fontsize=10];
Experimental Protocols: A Practical Guide
This protocol describes a standard procedure for the synthesis of a mono-alkylated malonic ester, a key intermediate.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl malonate
-
Alkyl halide (e.g., 1-bromobutane)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature. Stir for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise via the addition funnel. The reaction may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, and wash sequentially with water and saturated aqueous NH₄Cl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude alkylated diethyl malonate.
-
Purify the product by vacuum distillation or column chromatography.
This protocol outlines the conversion of the alkylated ester to the final carboxylic acid.
Materials:
-
Alkylated diethyl malonate
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Hydrolysis (Saponification): To the alkylated diethyl malonate (1.0 eq), add an excess of aqueous NaOH solution (e.g., 2.5 eq).
-
Heat the mixture to reflux for 3-4 hours until the ester layer disappears, indicating complete hydrolysis to the dicarboxylate salt.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify by the dropwise addition of concentrated HCl until the pH is ~1-2.
-
Decarboxylation & Extraction: Gently heat the acidic solution to 50-70 °C. Vigorous evolution of CO₂ gas will be observed. Continue heating until gas evolution ceases.
-
Cool the mixture and extract the product with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify by distillation or recrystallization as needed.
Conclusion and Recommendations
The choice between this compound and diethyl malonate is dictated entirely by the synthetic objective.
-
Choose Diethyl Malonate for:
-
Consider this compound for:
-
Syntheses where it serves as a precursor that can be readily decarboxylated to a simpler ester.
-
Applications where its inherent structure, including the α-methyl group, is the desired final fragment.
-
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl malonate [webbook.nist.gov]
- 5. This compound CAS#: 2985-33-3 [m.chemicalbook.com]
- 6. brainkart.com [brainkart.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
A Senior Application Scientist's Guide: 3-Ethoxy-2-methyl-3-oxopropanoic Acid vs. Dimethyl Malonate in Modern Synthesis
In the synthesis of substituted carboxylic acids, the malonic ester synthesis is a foundational and versatile strategy.[1] Traditionally, symmetric diesters like dimethyl malonate or diethyl malonate have been the workhorses for this transformation. They offer a flexible platform for introducing one or two alkyl groups to an acetic acid scaffold.[2] However, modern synthetic challenges demand greater efficiency, milder reaction conditions, and more direct pathways to complex target molecules. This has led to the increased use of pre-functionalized reagents such as mono-ester malonic acids.
This guide provides an in-depth comparison of the classic approach using dimethyl malonate with a more streamlined strategy employing 3-ethoxy-2-methyl-3-oxopropanoic acid (also known as 2-methylmalonic acid monoethyl ester). We will explore the fundamental chemical principles, provide comparative experimental data, and present detailed protocols to guide researchers in selecting the optimal reagent for their synthetic goals.
Reagent Overview and Physicochemical Properties
A clear understanding of the physical and chemical properties of each reagent is fundamental to designing a successful synthetic protocol. Dimethyl malonate is a simple, symmetric diester, while this compound is an asymmetric, pre-alkylated mono-acid mono-ester. This structural difference is the primary determinant of their divergent synthetic utility.
| Property | Dimethyl Malonate | This compound |
| IUPAC Name | Dimethyl propanedioate | This compound |
| Synonyms | Malonic acid dimethyl ester | 2-Methylmalonic acid monoethyl ester |
| Structure | ||
| CAS Number | 108-59-8[3] | 2985-33-3[4] |
| Molecular Formula | C₅H₈O₄[3] | C₆H₁₀O₄[5] |
| Molecular Weight | 132.11 g/mol [6] | 146.14 g/mol [5] |
| Boiling Point | 180–181 °C[3] | 111 °C @ 1 Torr[5] |
| pKa (α-proton) | ~13 | N/A (no α-proton) |
| Key Feature | Symmetrical diester with two acidic α-protons | Pre-methylated mono-acid mono-ester |
The Classic Pathway: Dimethyl Malonate
Dimethyl malonate is the quintessential starting material for the malonic ester synthesis, a robust method for preparing mono- and di-substituted acetic acids.[1] The reaction sequence relies on the acidity of the methylene protons located between the two carbonyl groups, which allows for sequential alkylation.
The overall transformation involves four key steps:
-
Enolate Formation: Deprotonation of the α-carbon with a suitable base.[7]
-
Alkylation: Nucleophilic attack of the enolate on an alkyl halide via an SN2 reaction.[8] This step can be repeated to introduce a second alkyl group.
-
Saponification: Hydrolysis of the diester to a dicarboxylic acid, typically under harsh basic or acidic conditions.[7]
-
Decarboxylation: Removal of one carboxyl group by heating to yield the final substituted carboxylic acid.[9][10]
This multi-step process, while effective, has inherent drawbacks, including the potential for di-alkylation byproducts when mono-alkylation is desired and the often harsh conditions required for the final hydrolysis and decarboxylation steps.[11]
Caption: Workflow for di-substituted acetic acid synthesis via dimethyl malonate.
The Streamlined Approach: this compound
This compound represents a class of reagents known as mono-substituted malonic acid half oxyesters (SMAHOs).[12] These reagents provide a more direct and efficient route to specific substituted carboxylic acids by circumventing several steps of the classical malonic ester synthesis.
The key advantages stem from its structure:
-
Pre-functionalized: The methyl group is already installed, eliminating the first alkylation step and the associated purification challenges of separating mono- and di-alkylated products.[13]
-
No Hydrolysis Required: The presence of a free carboxylic acid moiety means the harsh saponification step is entirely avoided.
-
Milder Decarboxylation: Decarboxylation of the β-keto acid structure can often be achieved under significantly milder conditions than the decarboxylation of a malonic acid derivative formed after hydrolysis.[14]
The synthetic sequence is thus reduced to two primary steps:
-
Enolate Formation & Alkylation: Deprotonation of the carboxylic acid and subsequent alkylation of the resulting enolate. Alternatively, the reagent can be used as a precursor to an ester enolate for additions to other electrophiles.[12] In the context of producing a di-substituted acid, a base is used to form a dianion or to deprotonate the alpha-carbon of a diester precursor, followed by alkylation. For the pre-formed mono-acid, the process is even more direct.
-
Decarboxylation: Gentle heating is often sufficient to induce decarboxylation and yield the final product.
Caption: Simplified workflow using a pre-functionalized mono-ester malonic acid.
Head-to-Head Comparison: Synthesis of 2-Methyl-4-phenylbutanoic Acid
To provide a practical comparison, let's consider the synthesis of 2-methyl-4-phenylbutanoic acid.
Route A: Starting from Dimethyl Malonate
This is a four-step process involving two separate alkylations.
-
Methylation: Formation of the enolate of dimethyl malonate followed by reaction with methyl iodide.
-
Alkylation: Formation of the second enolate followed by reaction with 2-phenylethyl bromide.
-
Hydrolysis: Saponification of the resulting diester.
-
Decarboxylation: Acidification and heating to produce the target acid.
Route B: Starting from this compound
This route is significantly shorter.
-
Alkylation: Formation of the enolate followed by reaction with 2-phenylethyl bromide.
-
Decarboxylation: Mild heating to afford the final product.
| Parameter | Route A: Dimethyl Malonate | Route B: this compound |
| Number of Steps | 4 (Methylation, Alkylation, Hydrolysis, Decarboxylation) | 2 (Alkylation, Decarboxylation) |
| Key Reagents | NaOMe (2 eq.), MeI, 2-phenylethyl bromide, NaOH, HCl | Base (e.g., NaH), 2-phenylethyl bromide |
| Reaction Conditions | Requires strong base, reflux for hydrolysis, high heat for decarboxylation. | Milder conditions, often lower temperatures. |
| Purification | Intermediate purification needed to remove di-methylated byproduct; final product purification. | Simpler workup and purification. |
| Overall Efficiency | Lower atom economy, more steps lead to potentially lower overall yield. | Higher efficiency, fewer steps. |
| Flexibility | High. Can be used to make a vast array of mono- and di-substituted acids. | Lower. Specific for synthesizing 2-methyl substituted acids. |
Experimental Protocols
The following protocols are generalized procedures based on established methodologies in organic synthesis. Researchers should always conduct a thorough risk assessment before beginning any experiment.
Protocol 1: Synthesis of Dimethyl 2-methyl-2-(2-phenylethyl)malonate (Route A Intermediate)
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), prepare sodium methoxide by dissolving sodium metal (1.0 eq) in anhydrous methanol.
-
First Enolate Formation: To the sodium methoxide solution, add dimethyl malonate (1.05 eq) dropwise at room temperature. Stir for 30 minutes.
-
Methylation: Add methyl iodide (1.0 eq) dropwise. The reaction may be exothermic. Stir at room temperature for 1-2 hours until TLC indicates consumption of the starting material.
-
Second Enolate Formation: Add a second equivalent of freshly prepared sodium methoxide solution and stir for 30 minutes.
-
Second Alkylation: Add 2-phenylethyl bromide (1.0 eq) dropwise. Heat the mixture to reflux for 2-4 hours, monitoring by TLC.[15]
-
Work-up: Cool the mixture, remove methanol under reduced pressure, add water, and extract with diethyl ether (3x).
-
Purification: Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation or column chromatography to yield the di-alkylated malonate.[16]
Subsequent hydrolysis and decarboxylation would be required to obtain the final carboxylic acid.[17]
Protocol 2: Synthesis of 2-Methyl-4-phenylbutanoic Acid (Route B)
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (NaH, 2.1 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool to 0 °C.
-
Dianion Formation: Add this compound (1.0 eq) dropwise as a solution in anhydrous THF. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Alkylation: Cool the mixture back to 0 °C and add 2-phenylethyl bromide (1.05 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.[12]
-
Decarboxylation & Work-up: Cool the reaction to room temperature. Carefully quench by slow addition of water. Acidify the aqueous layer with 1M HCl to pH ~2 and extract with ethyl acetate (3x). The decarboxylation often proceeds during the acidic workup and heating, or upon concentration. If needed, the crude product can be gently heated in a suitable solvent (e.g., toluene) to drive the decarboxylation to completion.[18]
-
Purification: Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude carboxylic acid can be purified by column chromatography or crystallization.
Conclusion and Recommendations
The choice between dimethyl malonate and a pre-functionalized reagent like this compound is a classic case of balancing flexibility against efficiency.
Choose Dimethyl Malonate when:
-
Flexibility is paramount: It serves as a universal starting material for a wide variety of mono- and di-substituted acetic acids.[19]
-
Cost is a primary driver: Dimethyl and diethyl malonates are commodity chemicals and are generally less expensive than specialized mono-esters.[20]
-
The target molecule is simple and the potential for byproduct formation is manageable.
Choose this compound (or other SMAHOs) when:
-
Efficiency and speed are critical: The significantly shorter reaction sequence saves time, reagents, and purification steps.
-
The target molecule is a specifically substituted acid: For producing 2-methyl substituted acids, this reagent is purpose-built and highly effective.
-
Mild reaction conditions are required: Avoiding harsh hydrolysis and high-temperature decarboxylation is crucial for sensitive or complex substrates.
For drug development professionals and researchers working on complex molecular architectures, the streamlined, efficient, and milder pathway offered by mono-ester malonic acids like this compound presents a clear advantage over the classical malonic ester synthesis. While dimethyl malonate remains a valuable and versatile tool in the synthetic chemist's arsenal, the strategic use of advanced, pre-functionalized intermediates is a hallmark of modern, efficient organic synthesis.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. grokipedia.com [grokipedia.com]
- 3. Dimethyl malonate - Wikipedia [en.wikipedia.org]
- 4. This compound | 2985-33-3 [sigmaaldrich.com]
- 5. This compound CAS#: 2985-33-3 [m.chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 11. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 12. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Decarboxylation [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. prepchem.com [prepchem.com]
- 17. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 18. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 20. sfdchem.com [sfdchem.com]
A Comparative Guide to HPLC and GC Methods for Purity Analysis of 3-Ethoxy-2-methyl-3-oxopropanoic acid
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research. 3-Ethoxy-2-methyl-3-oxopropanoic acid, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the efficacy and safety of a final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of this compound, complete with supporting experimental data and detailed methodologies.
The Analytical Challenge: Properties of this compound
This compound (CAS: 2985-33-3, Molecular Formula: C₆H₁₀O₄, Molecular Weight: 146.14 g/mol ) is a dicarboxylic acid monoester.[1][2][3][4][5][6][7][8] Its structure, featuring a free carboxylic acid group and an ester, imparts polarity and a degree of thermal lability. These characteristics present distinct considerations for chromatographic analysis. Direct injection into a hot GC inlet could potentially lead to decarboxylation or other thermal degradation, necessitating a strategic approach.[9][10] HPLC, operating at or near ambient temperatures, mitigates this risk but requires careful method development to achieve optimal separation from structurally similar impurities.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Purity Profiling
HPLC is a powerful and widely adopted technique for the analysis of a broad spectrum of compounds, including those that are non-volatile or thermally sensitive.[11] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a logical and effective choice. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
The Rationale Behind the RP-HPLC Method
The decision to employ an RP-HPLC method is grounded in several key principles:
-
Analyte Polarity: The presence of the carboxylic acid and ester functional groups gives the molecule a moderate polarity, making it well-suited for retention and separation on a C18 column with a polar mobile phase.
-
Minimizing Thermal Degradation: HPLC analysis is conducted at or near room temperature, which circumvents the potential for thermal breakdown of the analyte.
-
UV Detection: The carboxylic acid and ester carbonyl groups provide a chromophore that allows for sensitive detection using a UV detector, typically in the range of 210-220 nm.[12]
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Water:Acetonitrile |
Visualization of the HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography (GC): A High-Resolution Alternative with Derivatization
Gas chromatography offers exceptional resolving power and is highly effective for the analysis of volatile and thermally stable compounds. However, the direct analysis of polar, non-volatile compounds like this compound is problematic.[9][10] To overcome this, a derivatization step is essential to increase the analyte's volatility and thermal stability.[13][14][15][16]
The Imperative of Derivatization
Derivatization chemically modifies the analyte to make it more amenable to GC analysis. For carboxylic acids, two common approaches are:
-
Silylation: This process replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, typically using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][9][10] The resulting TMS ester is significantly more volatile and less polar.
-
Esterification: The carboxylic acid can be converted to a more volatile ester, for example, a methyl ester using BF₃ in methanol, or a butyl ester.[9][10][16]
For this guide, we will focus on silylation with BSTFA as it is a rapid and effective method.
Experimental Protocol: GC with Silylation
Instrumentation: A gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and a capillary column.
Derivatization Protocol:
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample into a 2 mL autosampler vial.
-
Drying: If any moisture is present, evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of pyridine and 200 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature before injecting into the GC.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Split Ratio | 50:1 |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Detector | FID at 280°C |
| Injection Volume | 1 µL |
Visualization of the GC Workflow with Derivatization
Caption: Workflow for GC purity analysis of this compound with silylation.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the described HPLC and GC methods for the purity analysis of this compound. This data is illustrative and based on typical performance for similar analytes.
| Parameter | HPLC-UV | GC-FID (with Silylation) |
| Specificity | High, excellent for non-volatile and polar impurities. | High, excellent for volatile impurities. Potential for interference from derivatization by-products. |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Precision (RSD%) | < 1.0% | < 1.5% |
| Analysis Time | ~20 minutes | ~25 minutes (excluding derivatization) |
| Sample Throughput | Higher | Lower due to derivatization step |
| Method Robustness | Generally high | Can be sensitive to moisture and derivatization conditions. |
Method Selection: A Logic-Driven Decision
The choice between HPLC and GC is not merely a matter of preference but a scientifically driven decision based on the specific analytical objectives.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
Both HPLC and GC are highly capable techniques for assessing the purity of this compound.
-
HPLC is recommended as the primary method for routine quality control and release testing. Its ability to analyze the compound in its native state without the risk of thermal degradation, coupled with its high precision and robustness, makes it a reliable workhorse for most applications.[11]
-
GC with derivatization serves as an excellent orthogonal method. It is particularly valuable for identifying and quantifying volatile impurities that may not be well-resolved or detected by HPLC. The higher sensitivity of the FID detector can also be advantageous for trace impurity analysis.
For comprehensive characterization and in-depth impurity profiling, the use of both techniques is the most rigorous approach. This dual-methodology strategy provides a more complete picture of the sample's purity and is a robust practice in a regulatory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
- 6. rsc.org [rsc.org]
- 7. Ethyl malonate | Sigma-Aldrich [sigmaaldrich.com]
- 8. rbmb.net [rbmb.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Dimethyl malonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine | Semantic Scholar [semanticscholar.org]
- 15. Microwave-assisted derivatization for methylmalonic acid analysis in human serum by gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00289H [pubs.rsc.org]
- 16. Quantitation of methylmalonic acid in serum or plasma using isotope dilution-selected ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-dimensional NMR Approach to the Structural Validation of 3-Ethoxy-2-methyl-3-oxopropanoic Acid Derivatives
This guide provides an in-depth, technically-grounded methodology for the structural validation of 3-ethoxy-2-methyl-3-oxopropanoic acid and its derivatives, a class of compounds pivotal in organic synthesis and the development of pharmaceuticals.[1] We move beyond a simple recitation of spectral data, focusing instead on the strategic application of a suite of Nuclear Magnetic Resonance (NMR) techniques. By synergistically employing 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR spectroscopy, researchers can achieve unambiguous structural confirmation, ensuring the integrity of their chemical entities. This guide is designed for researchers, chemists, and drug development professionals who require robust, verifiable analytical protocols.
The Rationale: Why a Multi-dimensional NMR Approach is Essential
In the synthesis of complex organic molecules, structural ambiguity is a critical risk. While ¹H NMR provides a primary map of the proton environment, it can be insufficient for densely functionalized molecules or those with overlapping signals. For derivatives of this compound, confirming the precise connectivity of the methyl, ethoxy, and carboxylic acid/ester groups around the chiral center is paramount.
A multi-dimensional approach is a self-validating system. Data from one experiment corroborates the next, building an unshakeable structural proof. For instance, ¹H-¹H COSY confirms proton-proton adjacencies suggested by splitting patterns in the ¹H spectrum, while ¹H-¹³C HSQC definitively links each proton to its directly attached carbon, resolving any ambiguities in ¹³C assignments. This layered validation is the cornerstone of modern structural elucidation.
The Subject Molecule: this compound
The target molecule for this guide, this compound (CAS 2985-33-3), possesses several key structural features that are well-suited for a detailed NMR analysis.[2]
-
An Ethoxy Group (-OCH₂CH₃): This will give rise to a characteristic quartet and triplet in the ¹H NMR spectrum.
-
A Methyl Group (-CH₃): Attached to the chiral center, this will appear as a doublet.
-
A Methine Group (-CH): The proton on the chiral center will be a quartet, coupled to the adjacent methyl group.
-
A Carboxylic Acid (-COOH): This proton is often broad and its chemical shift is concentration and solvent dependent.
-
Carbonyl Carbons (C=O): Two distinct carbonyls (ester and carboxylic acid) will be visible in the ¹³C NMR spectrum.
Below is the structure with systematic numbering used for NMR assignments.
Caption: Structure of this compound with atom numbering for NMR assignment.
Experimental Workflow: A Step-by-Step Protocol
This section outlines the complete workflow from sample preparation to final structural confirmation.
Caption: A comprehensive workflow for the NMR validation of chemical structures.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.6 mL in a standard 5 mm NMR tube. The choice of solvent is critical; for compounds with acidic protons, DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like the -COOH proton. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire a suite of NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution). The essential experiments include:
-
Standard ¹H NMR
-
¹³C NMR (proton-decoupled)
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Data Interpretation and Comparative Analysis
This section details the interpretation of each spectrum. We will use diethyl methylmalonate as a well-documented analogue for comparison, as its spectral data are readily available and it shares the core ethyl and methylmalonate structure.[3][4][5]
The ¹H NMR spectrum provides the first overview of the proton environment. Key signals are interpreted based on their chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
| Assignment (Structure Numbering) | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| -CH ₃ (C1) | ~1.4 | Doublet (d) | 3H | Coupled to the single methine proton (C2-H). |
| -CH (C2) | ~3.5 | Quartet (q) | 1H | Coupled to the three protons of the adjacent methyl group (C1). |
| -O-CH ₂- (C5) | ~4.2 | Quartet (q) | 2H | Part of the ethyl group, coupled to the adjacent methyl (C6). |
| -CH₂-CH ₃ (C6) | ~1.3 | Triplet (t) | 3H | Part of the ethyl group, coupled to the adjacent methylene (C5). |
| -COOH | ~10-12 (variable) | Singlet (s, broad) | 1H | Acidic proton, often broad due to chemical exchange. May not be observed in CDCl₃ without D₂O exchange. |
Comparison Point: In the symmetric diester, diethyl methylmalonate, the two ethyl groups are equivalent, resulting in a single triplet and quartet signal for all four methylene and six methyl protons, respectively.[4] The presence of a distinct carboxylic acid and a single ethyl group in our target molecule is a key differentiating feature.
The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.
| Assignment (Structure Numbering) | Expected δ (ppm) | DEPT-135 Signal | Rationale |
| -C H₃ (C1) | ~15 | Positive (CH₃) | Aliphatic methyl carbon. |
| -C H (C2) | ~50 | Positive (CH) | Methine carbon at the chiral center. |
| -O-C H₂- (C5) | ~62 | Negative (CH₂) | Methylene carbon of the ethyl ester. |
| -CH₂-C H₃ (C6) | ~14 | Positive (CH₃) | Methyl carbon of the ethyl ester. |
| Ester C =O (C3) | ~170 | No signal | Quaternary carbonyl carbon. |
| Acid C =O (C4) | ~175 | No signal | Quaternary carbonyl carbon, typically slightly more deshielded than the ester. |
The Power of DEPT-135: The DEPT-135 experiment is a crucial confirmatory tool.[6] It provides an edited carbon spectrum where CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (like C=O) are absent. This allows for the unambiguous assignment of the methylene carbon (C5) versus the methyl and methine carbons (C1, C2, C6), a task that can be difficult with ¹³C NMR alone.
COSY (Correlation Spectroscopy) is a 2D experiment that maps ¹H-¹H coupling interactions. A cross-peak between two proton signals in the COSY spectrum is definitive proof that those protons are on adjacent carbons.
Expected Correlations:
-
A cross-peak between the methine quartet (~3.5 ppm) and the methyl doublet (~1.4 ppm), confirming the C2(H)-C1(H₃) connectivity.
-
A cross-peak between the ethyl methylene quartet (~4.2 ppm) and the ethyl methyl triplet (~1.3 ppm), confirming the C5(H₂)-C6(H₃) connectivity.
The absence of a cross-peak between the ethyl group protons and the C1/C2 protons confirms they are isolated spin systems, separated by the ester oxygen and carbonyl group, respectively. This validation step is critical for ruling out alternative isomeric structures.
HSQC (Heteronuclear Single Quantum Coherence) provides the final, unambiguous piece of the puzzle by correlating each proton signal with the signal of the carbon to which it is directly attached.[6][7]
Expected Correlations:
-
C1-H1: Cross-peak between the ¹³C signal at ~15 ppm and the ¹H signal at ~1.4 ppm.
-
C2-H2: Cross-peak between the ¹³C signal at ~50 ppm and the ¹H signal at ~3.5 ppm.
-
C5-H5: Cross-peak between the ¹³C signal at ~62 ppm and the ¹H signal at ~4.2 ppm.
-
C6-H6: Cross-peak between the ¹³C signal at ~14 ppm and the ¹H signal at ~1.3 ppm.
This experiment serves as the ultimate validation. For example, if there was any doubt about the assignment of the two methyl groups (C1 vs. C6) in the ¹³C spectrum, the HSQC would resolve it. The proton at ~1.4 ppm (the doublet) will correlate only with the carbon at ~15 ppm, and the proton at ~1.3 ppm (the triplet) will correlate only with the carbon at ~14 ppm, cementing their individual assignments.
Conclusion
The structural validation of this compound derivatives is achieved not by a single experiment, but by the logical and systematic convergence of data from a suite of NMR techniques. The initial hypotheses formed from 1D ¹H and ¹³C spectra are rigorously tested and proven by DEPT-135, ¹H-¹H COSY, and ¹H-¹³C HSQC experiments. This multi-dimensional, self-corroborating workflow provides the highest level of confidence in structural assignment, an essential requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. This compound | 2985-33-3 [sigmaaldrich.com]
- 3. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl methylmalonate(609-08-5) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Chiral 3-Ethoxy-2-methyl-3-oxopropanoic Acid Derivatives
Introduction: The Critical Role of Enantiopurity in α-Substituted β-Keto Esters
In the landscape of modern drug development and asymmetric synthesis, the precise control and quantification of stereochemistry are not merely academic exercises; they are prerequisites for ensuring safety, efficacy, and regulatory compliance. Chiral 3-Ethoxy-2-methyl-3-oxopropanoic acid and its derivatives represent a vital class of α-substituted β-keto esters, serving as versatile building blocks for complex chiral molecules. The biological activity of such molecules is often dictated by a single enantiomer, while the other may be inactive or, in some cases, induce harmful side effects.[1][2] Consequently, the accurate determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is a cornerstone of the synthetic and analytical workflow.[1]
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of these specific derivatives. We will move beyond simple procedural descriptions to explore the underlying principles and the rationale behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing robust, self-validating systems for generating reliable and reproducible data.
References
A Senior Application Scientist's Guide to the Large-Scale Synthesis of 3-Ethoxy-2-methyl-3-oxopropanoic Acid: An Economic Viability Assessment
For researchers, chemists, and professionals in drug development and fine chemical manufacturing, the selection of appropriate building blocks is a critical decision that balances synthetic efficiency with economic viability. 3-Ethoxy-2-methyl-3-oxopropanoic acid, also known as monoethyl methylmalonate, is a versatile C5 building block. This guide provides an in-depth technical assessment of its large-scale synthesis, offering a comparative analysis of the primary manufacturing routes and evaluating its economic standing against a key alternative functional equivalent.
Executive Summary
The industrial-scale production of this compound is primarily achieved through two distinct synthetic strategies:
-
Selective Monohydrolysis of Diethyl Methylmalonate: A robust and high-yielding approach that starts from a readily available diester.
-
Direct Monoesterification of Methylmalonic Acid: A more direct route that requires careful control to prevent the formation of the diester byproduct.
This guide will demonstrate that while both methods are viable, the selective monohydrolysis pathway generally offers a more economically favorable and scalable solution due to higher reported yields and more straightforward purification processes. Furthermore, when compared to functional alternatives like Meldrum's acid for the synthesis of key intermediates such as β-keto esters, this compound, produced via the monohydrolysis route, presents a compelling balance of cost and performance for large-scale applications.
Synthetic Pathways to this compound
The economic viability of this compound is intrinsically linked to the efficiency and cost-effectiveness of its synthesis. The two primary routes are dissected below, considering not only the core reaction but also the synthesis of the necessary precursors.
Precursor Synthesis: Diethyl Methylmalonate
A common precursor for one of the main routes is diethyl methylmalonate. Its synthesis is a classic example of the malonic ester synthesis, a fundamental carbon-carbon bond-forming reaction.[1]
The process begins with the deprotonation of diethyl malonate using a base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide (in this case, a methyl halide) in an SN2 reaction to form diethyl methylmalonate.[2]
This alkylation step is typically high-yielding, and the starting material, diethyl malonate, is a commodity chemical with prices ranging from approximately $1.50 to $4.00 per kilogram depending on volume and supplier.[3]
Route 1: Selective Monohydrolysis of Diethyl Methylmalonate
This is a widely adopted method for the large-scale synthesis of malonic acid half-esters.[4] The process involves the carefully controlled saponification of one of the two ester groups of diethyl methylmalonate.
Key to the success of this route is the prevention of over-hydrolysis to the dicarboxylic acid (methylmalonic acid). This is achieved by using a slight excess of the diester relative to the base and maintaining controlled reaction conditions.[5]
Advantages of this route include:
-
High Yields: Published procedures for similar mono-hydrolyses report yields in the range of 83-90%.[6]
-
Straightforward Purification: The desired mono-ester can be effectively separated from unreacted diester and the diacid byproduct by distillation under reduced pressure.[5]
-
Cost-Effective Starting Material: Diethyl methylmalonate is readily synthesized from the inexpensive diethyl malonate.
Route 2: Direct Monoesterification of Methylmalonic Acid
An alternative approach is the direct Fischer esterification of methylmalonic acid with one equivalent of ethanol, typically using an acid catalyst.[7]
Challenges associated with this route include:
-
Selectivity Control: Preventing the formation of the diester, diethyl methylmalonate, can be challenging and often leads to lower yields of the desired mono-ester.
-
Starting Material Cost: While a more direct route, methylmalonic acid is a more specialized and significantly more expensive starting material than diethyl malonate, with prices often exceeding $2,500 per kilogram for smaller quantities, though bulk pricing would be lower.[8][9]
-
Purification Complexity: The separation of the mono-ester from the diester and unreacted diacid can be more complex than in the hydrolysis route.
Economic Viability: A Comparative Analysis
To provide a clear economic comparison, we will analyze the cost-per-kilogram based on typical yields and starting material costs for a hypothetical 100 kg batch production.
| Parameter | Route 1: Monohydrolysis | Route 2: Monoesterification |
| Primary Starting Material | Diethyl Methylmalonate | Methylmalonic Acid |
| Approx. Starting Material Cost/kg | ~$20-40 (in-house from Diethyl Malonate) | >$500 (bulk estimate) |
| Typical Yield | ~85%[6] | ~60% (estimated due to selectivity) |
| Key Consumables | NaOH, HCl, Solvents | H₂SO₄ (or other acid catalyst), Solvents |
| Purification Method | Fractional Distillation | Fractional Distillation / Chromatography |
| Estimated Cost per kg of Product | Lower | Higher |
Analysis: The significantly lower cost of the ultimate starting material (diethyl malonate) for Route 1, combined with higher typical yields, makes the selective monohydrolysis of diethyl methylmalonate the more economically viable option for large-scale synthesis. While Route 2 is more atom-economical in principle, the high cost of methylmalonic acid and challenges in controlling selectivity present significant economic hurdles.
Performance Comparison with Alternatives: The Case of β-Keto Ester Synthesis
A primary application of malonic acid half-esters like this compound is in the synthesis of β-keto esters through decarboxylative Claisen condensation.[10] In this context, a key alternative is Meldrum's acid .[11]
Meldrum's acid is a cyclic diester of malonic acid and is known for its high acidity and reactivity.[12] It can be acylated and then reacted with an alcohol to produce β-keto esters.[11]
| Feature | This compound | Meldrum's Acid |
| Acidity (pKa) | ~3-4 (carboxylic acid) | ~4.97[11] |
| Reactivity | Requires activation with a base for acylation | Highly reactive, readily acylated |
| Handling | Liquid or low-melting solid, relatively stable | Crystalline solid, can be thermally sensitive |
| Cost | Lower (when synthesized via monohydrolysis) | Higher (more complex synthesis) |
| Byproducts | CO₂, Ethanol | CO₂, Acetone |
Economic and Practical Considerations:
While Meldrum's acid offers high reactivity, its higher cost and thermal sensitivity can be drawbacks in large-scale industrial processes.[5] this compound, being a more stable liquid or low-melting solid and ultimately derived from cheaper raw materials, presents a more practical and economically sound choice for many large-scale β-keto ester syntheses, despite requiring activation with a base. The choice between these reagents will ultimately depend on the specific requirements of the target molecule and the scale of production. However, for bulk manufacturing, the cost advantage of the malonic acid half-ester is a significant driver.
Experimental Protocols for Large-Scale Synthesis
The following protocols are illustrative of the large-scale synthesis of this compound via the economically preferred monohydrolysis route.
Synthesis of Diethyl Methylmalonate (Precursor)
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Methyl iodide (or other methylating agent)
-
Ethanol (absolute)
-
Hydrochloric acid (for work-up)
-
Saturated sodium chloride solution
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve sodium ethoxide in absolute ethanol.
-
To the stirred solution, add diethyl malonate dropwise, maintaining the temperature below 30°C.
-
After the addition is complete, add methyl iodide dropwise, allowing for a mild exotherm. Maintain the reaction temperature between 40-50°C.
-
Once the addition of methyl iodide is complete, heat the mixture to reflux for 2-3 hours to ensure complete reaction.
-
Cool the reaction mixture and neutralize with a slight excess of dilute hydrochloric acid.
-
Remove the bulk of the ethanol by distillation.
-
Add water to the residue and extract the aqueous phase with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the combined organic extracts with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Purify the crude diethyl methylmalonate by fractional distillation under reduced pressure.
Synthesis of this compound (via Monohydrolysis)
Materials:
-
Diethyl methylmalonate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (or other suitable extraction solvent)
-
Saturated sodium chloride solution
Procedure:
-
In a reactor, dissolve diethyl methylmalonate in a mixture of a co-solvent (like THF or ethanol) and water.[13]
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium hydroxide (typically 1.0-1.1 equivalents) dropwise, ensuring the temperature does not exceed 10°C.[14]
-
Stir the reaction mixture at a low temperature for the prescribed time (e.g., 1.5-3 hours), monitoring the reaction progress by TLC or GC.[13]
-
Once the reaction is complete, acidify the mixture to a pH of ~2 with cold dilute hydrochloric acid.
-
Saturate the aqueous phase with sodium chloride to aid in the separation.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation to yield a colorless oil.[5]
Conclusion
For the large-scale synthesis of this compound, the selective monohydrolysis of diethyl methylmalonate stands out as the more economically viable and practical route. This is primarily due to the lower cost of the ultimate starting materials and the high yields achievable with straightforward purification methods. When compared to functional alternatives like Meldrum's acid for subsequent synthetic transformations, this compound offers a compelling balance of reactivity, stability, and cost-effectiveness, making it a preferred building block for industrial applications in the pharmaceutical and fine chemical sectors.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. METHYLMALONIC ACID | Eurisotop [eurisotop.com]
- 8. Methylmalonic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. calpaclab.com [calpaclab.com]
- 10. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 11. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 12. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 13. Malonic Acid | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 14. US6580004B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Benchmarking 3-Ethoxy-2-methyl-3-oxopropanoic Acid in Key Synthetic Transformations
For the discerning researcher, scientist, and drug development professional, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 3-Ethoxy-2-methyl-3-oxopropanoic acid, a versatile C6 malonic acid derivative, against common alternatives in two pivotal reaction classes: the Knoevenagel condensation and the malonic ester synthesis for the formation of substituted carboxylic acids. By examining the mechanistic nuances and presenting available experimental data, this document aims to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.
Introduction to this compound: A Profile
This compound, also known as ethyl hydrogen 2-methylmalonate, is a monoester derivative of methylmalonic acid. Its structure, featuring a carboxylic acid, an ester, and a methyl-substituted alpha-carbon, offers a unique combination of functionalities that can be strategically exploited in organic synthesis. This compound is primarily utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 2985-33-3 |
| Molecular Formula | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Synonyms | Ethyl hydrogen 2-methylmalonate, 1-Ethyl 2-methylpropanedioate |
The presence of both a free carboxylic acid and an ester group on the same molecule allows for differential reactivity and can streamline synthetic pathways by eliminating the need for selective hydrolysis of a diester, a common step when using traditional malonic esters.
Performance in Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] The product is an electron-deficient alkene, a valuable precursor for a multitude of more complex molecules.
Mechanistic Considerations: The Doebner Modification Advantage
The use of a malonic acid monoester like this compound in a Knoevenagel condensation is a variant known as the Doebner modification.[1] This modification is particularly advantageous as the reaction is often accompanied by decarboxylation under the reaction conditions, directly yielding an α,β-unsaturated ester.
Herein lies the primary advantage of this compound over its diester counterpart, diethyl methylmalonate. With the latter, the initial Knoevenagel product is a substituted diethyl methylidenemalonate. To arrive at the corresponding α,β-unsaturated acid, a subsequent hydrolysis and decarboxylation step would be necessary. The use of the monoester streamlines this process.
Diagram: Knoevenagel Condensation-Decarboxylation Pathway
Caption: Comparison of synthetic pathways for α,β-unsaturated esters.
Comparative Performance and Experimental Data
While direct, side-by-side comparative studies under identical conditions are not abundant in the literature, we can infer the performance of this compound from studies on its close analogs and the general principles of the Doebner modification.
Key Alternatives in Knoevenagel Condensation:
-
Malonic Acid: The classic reagent for the Doebner modification, yielding α,β-unsaturated carboxylic acids.
-
Diethyl Methylmalonate: Requires a multi-step sequence to arrive at the same unsaturated ester product.
-
Cyanoacetic Acid: A highly reactive alternative that produces α,β-unsaturated nitriles.
The synthesis of cinnamic acid derivatives is a common application of the Knoevenagel-Doebner condensation. High yields (often exceeding 80-90%) are reported for the reaction of various benzaldehydes with malonic acid in the presence of pyridine and a catalytic amount of piperidine.[2] It is reasonable to expect that this compound would afford the corresponding ethyl cinnamate derivatives in comparable yields under similar conditions, with the added benefit of directly obtaining the ester.
Experimental Protocol: Synthesis of Ethyl 2-methyl-3-phenylacrylate (A Representative Procedure)
This protocol is adapted from standard Doebner modification procedures.
Materials:
-
This compound
-
Benzaldehyde
-
Pyridine (solvent)
-
Piperidine (catalyst)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a solution of this compound (1.0 eq) in pyridine, add benzaldehyde (1.0 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield ethyl 2-methyl-3-phenylacrylate.
Performance in Malonic Ester Synthesis for Substituted Carboxylic Acids
The malonic ester synthesis is a classic method for the preparation of α-substituted and α,α-disubstituted carboxylic acids.[3] The traditional approach utilizes diethyl malonate, which is first alkylated and then subjected to hydrolysis and decarboxylation.
Mechanistic Considerations: A More Direct Route to Substituted Propanoic Acids
The use of this compound offers a more direct route to 2-substituted propanoic acids. The traditional malonic ester synthesis with diethyl methylmalonate would require the hydrolysis of two ester groups to form the dicarboxylic acid intermediate, which then undergoes decarboxylation. In contrast, with this compound, only one ester group needs to be hydrolyzed prior to decarboxylation, potentially allowing for milder reaction conditions and a simpler workup.
Diagram: Malonic Ester Synthesis Workflow
Caption: Comparison of workflows for substituted propanoic acid synthesis.
Comparative Performance and Experimental Data
The key to the malonic ester synthesis is the alkylation of the enolate. The enolate of this compound is expected to exhibit similar nucleophilicity to that of diethyl methylmalonate, leading to comparable yields in the alkylation step. The primary advantage becomes apparent in the final hydrolysis and decarboxylation steps. The hydrolysis of a single ester group can often be achieved under milder basic or acidic conditions than the saponification of a diester, which can sometimes be sluggish or require harsh conditions that may not be compatible with other functional groups in the molecule.
Key Alternatives for Substituted Carboxylic Acid Synthesis:
-
Diethyl Methylmalonate: The traditional choice, requiring a more involved hydrolysis and decarboxylation sequence.
-
Direct Alkylation of Propanoic Acid Enolates: This can be challenging due to issues with regioselectivity and self-condensation.
Experimental Protocol: Synthesis of 2-Methylpentanoic Acid (A Representative Procedure)
This protocol illustrates the alkylation of the monoester followed by hydrolysis and decarboxylation.
Materials:
-
This compound
-
Sodium ethoxide (base)
-
1-Bromopropane (alkylating agent)
-
Ethanol (solvent)
-
Aqueous sodium hydroxide (for hydrolysis)
-
Aqueous hydrochloric acid (for acidification and decarboxylation)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Alkylation:
-
Dissolve this compound (1.0 eq) in absolute ethanol.
-
Add a solution of sodium ethoxide (1.0 eq) in ethanol to form the enolate.
-
Add 1-bromopropane (1.0 eq) and heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
-
Hydrolysis and Decarboxylation:
-
To the residue, add an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the ester.
-
After hydrolysis is complete, cool the mixture and acidify with concentrated hydrochloric acid.
-
Gently heat the acidic solution to effect decarboxylation (effervescence of CO₂ will be observed).
-
After gas evolution ceases, cool the mixture.
-
-
Workup and Purification:
-
Extract the product, 2-methylpentanoic acid, with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation.
-
Conclusion and Outlook
This compound presents itself as a highly valuable and efficient building block for organic synthesis. Its unique monoester, monoacid structure offers distinct advantages in both Knoevenagel condensations and malonic ester-type syntheses.
-
In Knoevenagel condensations, it provides a direct route to α,β-unsaturated esters via the Doebner modification, streamlining the synthetic process by combining condensation and decarboxylation in a single step.
-
In the synthesis of substituted carboxylic acids, it offers a more facile pathway compared to traditional malonic ester synthesis by simplifying the hydrolysis and decarboxylation sequence.
While direct, quantitative comparisons of reaction yields and conditions with all possible alternatives are not always available in the published literature, the mechanistic advantages strongly suggest that this compound can lead to more efficient and atom-economical synthetic routes. For researchers and professionals in drug development and fine chemical synthesis, the strategic implementation of this reagent can offer significant benefits in terms of reduced step counts, milder reaction conditions, and simplified purification procedures. It is a reagent that warrants serious consideration in the design of modern synthetic strategies.
References
Safety Operating Guide
Navigating the Disposal of 3-Ethoxy-2-methyl-3-oxopropanoic Acid: A Guide for Laboratory Professionals
In the dynamic landscape of research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-ethoxy-2-methyl-3-oxopropanoic acid, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's inherent properties.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound (CAS No. 2985-33-3) is classified with the following hazard statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The Core Principle: Segregation and Professional Disposal
The fundamental principle for the disposal of this compound is that it should never be disposed of down the drain or in regular trash .[3] Due to its hazardous nature, it must be collected and managed by a licensed hazardous waste disposal company.
The following sections detail the operational plan for the safe accumulation and preparation of this waste for professional disposal.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Pre-Disposal Planning and Container Selection
Before generating waste, establish a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area must be at or near the point of generation and under the control of the laboratory personnel.
Container Selection:
-
Material: Use a chemically compatible container. For acidic compounds like this compound, a glass container is often preferred to prevent potential corrosion of metal containers.[5] The container must be in good condition, free of leaks or cracks.[3]
-
Lid: The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[3]
Step 2: Waste Collection and Labeling
As waste is generated, it should be immediately transferred to the designated waste container.
Labeling:
Proper labeling is critical for the safety of laboratory personnel and waste handlers. The label must be securely affixed to the container and include the following information:[6][7]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
The specific hazards associated with the chemical (e.g., "Irritant")
-
The date on which the first drop of waste was added to the container
-
The name and contact information of the responsible researcher or laboratory
Step 3: Safe Storage and Segregation
The proper storage of the waste container is crucial to prevent accidents.
-
Closure: Keep the waste container closed at all times, except when adding waste.[3]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[3][7]
-
Segregation: Incompatible wastes must be segregated to prevent dangerous reactions.[3][6][7] Keep this compound waste separate from:
-
Bases (to avoid neutralization reactions that can generate heat)
-
Oxidizing agents
-
Reactive metals
-
Step 4: Arranging for Disposal
Once the waste container is full or has been accumulating for the maximum allowable time (which can vary by institution, but is often up to 12 months as long as accumulation limits are not exceeded), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4] Do not exceed the maximum accumulation limits, which are typically 55 gallons for hazardous waste or one quart for acutely toxic waste.[4][7]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills: For minor spills that can be cleaned up in less than 15 minutes without risk of overexposure, laboratory personnel equipped with appropriate personal protective equipment (PPE) can manage the cleanup.[3] Use an absorbent material, such as vermiculite or sand, to contain and absorb the spilled liquid.[8] The contaminated absorbent material and any cleaning materials must be collected and disposed of as hazardous waste.[3][7]
-
Large Spills: In the case of a large spill, or if there is any uncertainty about the ability to safely manage the cleanup, evacuate the area and contact your institution's emergency response team or EHS office immediately.[7]
Waste Minimization
A key aspect of responsible chemical management is to minimize the generation of waste whenever possible.[4] Consider the following strategies:
-
Order only the quantity of chemical needed for your experiments.
-
Optimize experimental procedures to use smaller volumes of reagents.
-
Ensure that the chemical is used before its expiration date to avoid the need to dispose of unused stock.
Disposal Workflow Diagram
References
Mastering the Safe Handling of 3-Ethoxy-2-methyl-3-oxopropanoic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides an in-depth operational plan for the safe handling of 3-Ethoxy-2-methyl-3-oxopropanoic acid (CAS No. 2985-33-3), a valuable building block in organic synthesis. By understanding the inherent risks and adhering to the robust protocols outlined below, you can ensure a safe and productive laboratory environment.
Hazard Identification and Risk Assessment
This compound is classified as an irritant. The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
A thorough risk assessment should be conducted before commencing any work with this chemical. This involves evaluating the quantity of the substance being used, the nature of the procedure, and the potential for spills or aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the required PPE, with detailed explanations to follow.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. In situations with a high risk of splashing, a face shield worn over safety goggles is required. |
| Skin Protection | A chemical-resistant lab coat must be worn and fully fastened. Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Fully enclosed shoes are required. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator is necessary. |
The Rationale Behind Your PPE Choices
-
Eye and Face Protection: The carboxylic acid and ester functional groups in the molecule can cause significant irritation and potential damage to the delicate tissues of the eye.[1] Safety goggles provide a seal around the eyes to protect from splashes. A face shield offers an additional barrier for the entire face.
-
Skin Protection: A lab coat protects your skin and personal clothing from accidental spills. Nitrile or neoprene gloves are recommended due to their resistance to a range of organic acids and esters. It is crucial to inspect gloves for any signs of degradation or punctures before each use and to remove them promptly and properly after handling the chemical.
-
Respiratory Protection: The compound can be a respiratory irritant, particularly if it is in a powdered form or if aerosols are generated during handling (e.g., heating, vortexing).[1] A chemical fume hood is the primary engineering control to mitigate this risk by capturing vapors and particles at the source.
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood.
-
Ventilation Check: Before starting, ensure that the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and waste containers, before handling the chemical.
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing a solid form of the compound, do so in the chemical fume hood to contain any dust. Use a disposable weigh boat.
-
Transfer and Dissolution: When transferring the chemical, do so carefully to avoid spills. If dissolving in a solvent, add the solvent to the chemical slowly.
-
Post-Handling: After use, decontaminate the work area with an appropriate solvent and then wash with soap and water.
Workflow for Handling this compound
A streamlined workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes.[3][4] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 20 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
For a small spill (less than 1 liter) that you are trained and comfortable to handle:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[6] For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne.
-
Absorption/Collection: Absorb the liquid spill with the containment material. Carefully sweep up the solid material.
-
Neutralization: For spills of acidic compounds, neutralization with a weak base like sodium bicarbonate may be appropriate after absorption.[7]
-
Cleanup: Clean the spill area with soap and water.
-
Disposal: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
For large spills, or any spill you are not equipped to handle, evacuate the area, and follow your institution's emergency response procedures.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: Do not mix this chemical waste with other waste streams. Keep it separate from incompatible materials.
-
Containerization: Collect all waste (unused chemical, contaminated PPE, and spill cleanup materials) in a clearly labeled, sealed, and chemical-resistant container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name and associated hazards.[8]
-
Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
- 1. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 3. First Aid for Chemical Burns | Hartford Hospital | Hartford, CT [hartfordhospital.org]
- 4. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 5. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 6. chemkleancorp.com [chemkleancorp.com]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


